2-Bromo-5-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQKEDXKQVNQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649526 | |
| Record name | (2-Bromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-44-0 | |
| Record name | (2-Bromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of 2-Bromo-5-methoxyphenylboronic acid. This versatile organoboron compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Core Physical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 89694-44-0 | [1] |
| Molecular Formula | C₇H₈BBrO₃ | [2] |
| Molecular Weight | 230.85 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 214-216 °C | [4] |
| Boiling Point | 376.6 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.61 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions are provided below.
Synthesis of this compound
A representative synthetic route to this compound involves the bromination of a methoxy-substituted phenylboronic acid precursor. The following is a generalized protocol based on common synthetic methods for arylboronic acids.
Materials:
-
3-Methoxyphenylboronic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Magnesium turnings
-
Iodine (crystal)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). A solution of 1-bromo-3-methoxybenzene (1.0 equivalent) in anhydrous THF is added dropwise. The reaction may be initiated with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of a dilute hydrochloric acid solution at 0 °C.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: The mixture is heated to a temperature typically between 80-110 °C and stirred for several hours. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Visualized Workflows and Mechanisms
To further elucidate the application of this compound, the following diagrams illustrate key experimental and mechanistic pathways.
Caption: General workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6][7]
References
- 1. innospk.com [innospk.com]
- 2. This compound - 89694-44-0 - Structure, Synthesis, Properties [organoborons.com]
- 3. CAS 89694-45-1: 5-Bromo-2-methoxyphenylboronic acid [cymitquimica.com]
- 4. globalchemmall.com [globalchemmall.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
2-Bromo-5-methoxyphenylboronic acid chemical structure
An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic acid
Introduction
This compound is a versatile organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a boronic acid moiety on a phenyl ring, makes it a highly valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development and materials science. The compound is particularly noted for its role in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 89694-44-0 | [1][2] |
| Molecular Formula | C₇H₈BBrO₃ | [1][2] |
| Molecular Weight | 230.85 g/mol | [1][2] |
| Melting Point | 214-216 °C | [1][2] |
| Boiling Point | 376.6 °C at 760 mmHg | [1] |
| Density | 1.61 g/cm³ | [1] |
| InChIKey | BJQKEDXKQVNQPR-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and effective method involves the ortho-lithiation of a substituted bromoanisole followed by borylation.
Logical Synthesis Workflow
The diagram below illustrates a representative synthetic pathway starting from 1,4-dibromo-2-methoxybenzene. This process involves a selective lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1,4-dibromo-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Quench and Hydrolysis: The reaction is carefully quenched by the slow addition of 2M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 1 hour until a precipitate forms.
-
Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water and hexane. The solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Organic Synthesis
This compound is a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it indispensable in the synthesis of biaryls, polyolefins, and styrenes. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
Suzuki-Miyaura Cross-Coupling Workflow
The diagram below outlines the general workflow of a Suzuki-Miyaura reaction, highlighting the key components that interact to form the desired biaryl product.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
The presence of the methoxy and bromo substituents on the boronic acid allows for precise control over the electronic and steric properties of the resulting coupled products, making it a strategic choice in multi-step syntheses for drug discovery and materials science.[3]
Spectral Data
Detailed experimental spectral data for this compound is not consistently available in public databases. The following tables provide predicted Nuclear Magnetic Resonance (NMR) data based on computational models, which are valuable for preliminary characterization.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.60 | d | 1H | Ar-H |
| ~7.15 | d | 1H | Ar-H |
| ~6.90 | dd | 1H | Ar-H |
| ~5.5-6.5 | br s | 2H | -B(OH)₂ |
| ~3.85 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~160 | Ar-C-O |
| ~135 | Ar-C-H |
| ~130 | Ar-C-B |
| ~120 | Ar-C-Br |
| ~118 | Ar-C-H |
| ~115 | Ar-C-H |
| ~56 | -OCH₃ |
Disclaimer: The spectral data presented are predicted and should be confirmed by experimental analysis.
References
An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic acid (CAS: 89694-44-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-methoxyphenylboronic acid, a key building block in modern organic synthesis. With the CAS number 89694-44-0, this organoboron compound is of significant interest to researchers in medicinal chemistry and materials science. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of targeted cancer therapies, specifically as a precursor to Aurora kinase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams in the DOT language.
Physicochemical Properties
This compound is a white to off-white solid. Its chemical structure incorporates a bromine atom and a methoxy group on the phenylboronic acid scaffold, making it a versatile reagent for introducing this specific moiety into more complex molecules.
| Property | Value | Reference |
| CAS Number | 89694-44-0 | [1] |
| Molecular Formula | C₇H₈BBrO₃ | [1][2] |
| Molecular Weight | 230.85 g/mol | [2] |
| Melting Point | 214-216 °C | [2] |
| Boiling Point | 376.6 °C at 760 mmHg | [1] |
| Density | 1.61 g/cm³ | [1] |
| Flash Point | 181.6 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the regioselective bromination of 3-methoxyphenylboronic acid. A mild and effective method utilizing silver(I) as a mediator has been reported.[3]
Synthesis of this compound
Experimental Protocol: This protocol is based on the silver(I)-mediated regioselective bromination of arylboronic acids as described in the literature.[3]
-
Materials:
-
3-Methoxyphenylboronic acid
-
Silver(I) oxide (Ag₂O)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 3-methoxyphenylboronic acid (1.0 mmol) in dichloromethane (10 mL) is added silver(I) oxide (0.5 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
N-Bromosuccinimide (1.1 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is washed with deionized water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct biaryl structures. This reaction is fundamental in the synthesis of numerous pharmaceutical and material science compounds.[4][5]
Experimental Protocol: This is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, adapted from protocols for similar transformations.[6][7]
-
Materials:
-
Aryl halide (e.g., 3-bromo-1H-pyrazole derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a Schlenk tube, combine the aryl halide (0.1 mmol), this compound (0.12 mmol), Pd(PPh₃)₄ (0.005 mmol), and Na₂CO₃ (0.25 mmol).
-
Evacuate and backfill the tube with an inert gas (this process is repeated three times).
-
Add the degassed solvent mixture (1,4-dioxane/water, 2.0 mL).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. This compound - 89694-44-0 - Structure, Synthesis, Properties [organoborons.com]
- 3. US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxyphenylboronic acid is a versatile organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. This reaction is fundamental to the synthesis of complex biaryl and heteroaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this compound, featuring a bromine atom and a methoxy group, offers unique reactivity and allows for the strategic introduction of the 2-bromo-5-methoxyphenyl moiety into target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols relevant to drug discovery and development.
Core Data Presentation
The quantitative physicochemical properties of this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₈BBrO₃ |
| Molecular Weight | 230.85 g/mol |
| CAS Number | 89694-44-0 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 214-216 °C |
| Boiling Point | 376.6 °C at 760 mmHg |
| Density | 1.61 g/cm³ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound from its corresponding aryl bromide, a common route for preparing arylboronic acids.
Materials:
-
1-Bromo-2-iodo-4-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-2-iodo-4-methoxybenzene (1.0 eq) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the flask to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl halide (Ar-X), a reaction central to its application in drug discovery.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 4-bromopyridine, 1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous and degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reactant Setup: In a Schlenk flask or microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Applications in Drug Development
Phenylboronic acids are crucial intermediates in the synthesis of pharmaceuticals. The 2-bromo-5-methoxyphenyl moiety can be incorporated into complex molecular architectures to modulate physicochemical properties and biological activity. A key application is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. For instance, substituted phenyl groups are often found in the core structures of Aurora kinase inhibitors, which are critical regulators of mitosis and are frequently overexpressed in cancers. The use of this compound allows for the precise installation of this substituted aryl group onto a heterocyclic core, forming the basis for potent and selective inhibitors.
Visualizations
The following diagrams illustrate the key chemical pathway and a general workflow associated with the use of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxyphenylboronic Acid
This technical guide provides a comprehensive overview of a primary synthesis route for 2-bromo-5-methoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound is a key building block in the synthesis of complex organic molecules. Its utility is prominent in the fields of medicinal chemistry and materials science, where the introduction of the 2-bromo-5-methoxyphenyl moiety can modulate the biological activity and physicochemical properties of target compounds. The synthesis of this boronic acid is most commonly achieved through a lithiation-borylation reaction sequence starting from 3-bromoanisole.
Synthesis Pathway
The principal synthetic route to this compound involves the ortho-lithiation of 3-bromoanisole, followed by borylation with a trialkyl borate, and subsequent acidic hydrolysis. The methoxy group directs the lithiation to the adjacent ortho position (C2), leading to the desired isomer.
Reaction Scheme
The overall reaction can be depicted as follows:
Navigating the Solubility Landscape of 2-Bromo-5-methoxyphenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 2-Bromo-5-methoxyphenylboronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document addresses the current gap in publicly available quantitative solubility data for this compound. In lieu of specific numerical values, this guide provides a robust framework for solubility determination through detailed experimental protocols and explores the expected solubility based on analogous compounds.
Executive Summary
Qualitative Solubility Analysis
While precise quantitative data is sparse, the solubility of arylboronic acids is generally dictated by the polarity of the solvent and the functional groups on the aromatic ring. For this compound, the presence of a polar boronic acid group, a methoxy group, and a bromine atom suggests a preference for polar organic solvents.
Based on data from structurally related compounds, a general solubility profile can be inferred. Phenylboronic acid, the parent compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The related compound, 5-Bromo-2-methoxyphenylboronic acid, is described as being soluble in polar organic solvents.[3] Another analog, 2-methoxyphenylboronic acid, has been shown to be soluble in a mixture of DMSO, PEG300, Tween-80, and saline at a concentration of at least 2.5 mg/mL.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar boronic acid moiety. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the boronic acid group, though the bulk of the molecule may limit very high solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Offers a balance of polarity suitable for dissolving the substituted phenyl ring. |
| Ethers | Diethyl ether, Dioxane | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid protons.[1][2] |
| Nonpolar | Hexanes, Toluene | Low to Very Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar media. |
Experimental Protocol for Solubility Determination: The Dynamic Method
The dynamic method is a well-established technique for determining the solubility of crystalline compounds in various solvents. It involves the visual or instrumental determination of the temperature at which a solid, suspended in a solvent, completely dissolves upon controlled heating.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath with controlled heating ramp functionality
-
Calibrated temperature probe
-
Turbidity sensor or a laser light source and detector
-
Analytical balance
Experimental Procedure
-
Sample Preparation: Accurately weigh a known mass of this compound and a known volume or mass of the desired organic solvent into the jacketed glass vessel.
-
Initial Suspension: Place the vessel in the thermostat bath and begin stirring to create a uniform suspension of the solid in the liquid.
-
Controlled Heating: Start heating the suspension at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium is maintained.
-
Turbidity Monitoring: Continuously monitor the turbidity of the suspension. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or by a sharp decrease in the signal from the turbidity sensor.
-
Data Recording: Record the temperature of complete dissolution.
-
Data Analysis: The solubility at that temperature corresponds to the concentration of the prepared sample. By repeating this procedure with different initial concentrations, a solubility curve as a function of temperature can be constructed.
Visualizing Methodologies and Relationships
To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.
Conclusion
Understanding the solubility of this compound is essential for its effective application in research and development. While quantitative data is not currently widespread, this guide provides a strong predictive framework based on the principles of chemical similarity and details a robust experimental method for its determination. The provided protocols and diagrams serve as a valuable resource for scientists to generate reliable solubility data, thereby facilitating the optimization of synthetic routes and the development of novel chemical entities.
References
Navigating the Stability of 2-Bromo-5-methoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxyphenylboronic acid is a crucial building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The integrity of this reagent is paramount for reproducible and successful synthetic outcomes. However, like many organoboron compounds, its stability can be compromised under various environmental and experimental conditions. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Concepts of Arylboronic Acid Stability
The stability of this compound is primarily influenced by two key degradation pathways common to arylboronic acids: protodeboronation and oxidation. Understanding these processes is fundamental to preserving the quality and reactivity of the compound.
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-bromo-4-methoxybenzene. This reaction is often catalyzed by aqueous acids or bases and can be accelerated by elevated temperatures.[1][2][3] The presence of substituents on the phenyl ring, such as the bromo and methoxy groups in the target molecule, can influence the rate of protodeboronation.[4] Generally, electron-donating groups can increase the susceptibility to this degradation pathway.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenolic byproducts and boric acid. This process can be initiated by exposure to atmospheric oxygen, especially over prolonged periods. Storing the compound under an inert atmosphere is a key strategy to mitigate oxidative degradation.
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity and shelf life of this compound. The following table summarizes the recommended conditions based on general knowledge of arylboronic acid stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigeration (2-8 °C) or Freezing (-20 °C) | Minimizes the rate of thermal degradation and protodeboronation.[5] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment | Arylboronic acids are susceptible to hydrolysis, which can facilitate degradation. |
| Light | Protect from light | While specific photostability data is limited, protection from light is a general best practice for storing organic reagents to prevent potential photochemical degradation. |
| pH | Avoid strongly acidic or basic conditions in solution | Protodeboronation is catalyzed by both acids and bases.[1][2] |
Potential Degradation Pathway
The primary degradation pathway for this compound is protodeboronation. The following diagram illustrates this process.
Caption: Primary degradation pathway of this compound.
Recommended Storage and Handling Workflow
To ensure the longevity and reliability of this compound, a systematic workflow for its storage and handling should be implemented.
Caption: Workflow for optimal storage and handling of this compound.
Experimental Protocols for Stability Assessment
Forced Degradation (Stress Testing) Protocol
Objective: To identify the likely degradation products of this compound under various stress conditions and to establish its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable buffers
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at various time points and analyze.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60 °C).
-
Analyze the sample at various time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water with a suitable buffer).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Conclusion
While this compound is a valuable synthetic reagent, its stability is a critical consideration for its effective use. The primary degradation pathways of protodeboronation and oxidation can be effectively mitigated through stringent storage and handling protocols. By implementing the recommendations outlined in this guide, including refrigerated storage under an inert atmosphere and protection from moisture and light, researchers can ensure the integrity and reactivity of this important compound, leading to more reliable and reproducible experimental outcomes. For critical applications, conducting specific stability studies using the provided experimental framework is highly recommended to establish a definitive shelf-life under specific laboratory conditions.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to the Safe Handling of 2-Bromo-5-methoxyphenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromo-5-methoxyphenylboronic acid. The information is compiled from safety data sheets of the compound and structurally similar boronic acids. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system. Below is a summary of its GHS (Globally Harmonized System) classification.
Table 1: GHS Classification
| Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning [1][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2] |
Physicochemical and Toxicological Data
Table 2: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₈BBrO₃[4] |
| Molecular Weight | 230.85 g/mol [4] |
| Appearance | Solid (Form may vary) |
| Melting Point | 130-135 °C (Data for isomer 5-Bromo-2-methoxyphenylboronic acid) |
| Acute Toxicity | No specific data available; handle with care.[5][6] |
| Carcinogenicity | Not identified as a carcinogen by IARC or ACGIH.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[5][7] |
Safe Handling and Storage Protocols
Proper handling and storage are essential to minimize exposure risk. The following protocols outline the necessary engineering controls, personal protective equipment (PPE), and procedures for safe use.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to control dust and vapor exposure.[5][8][9]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this chemical.
Table 3: Required Personal Protective Equipment
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[8][9] |
| Body | Laboratory Coat | An impervious lab coat should be worn to prevent skin contact.[8][9] |
| Respiratory | Dust Mask/Respirator | When handling the solid powder where dust may be generated, use a NIOSH-approved N95 dust mask or a multi-purpose combination respirator.[10] |
Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functional and all required PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Dispensing: Avoid creating dust when weighing or transferring the solid.[5] Use a spatula and weigh the compound on a tared weigh boat inside a fume hood.
-
General Practices: Avoid contact with skin, eyes, and clothing.[5][11] Do not eat, drink, or smoke in the handling area.[7][11] Keep the container tightly sealed when not in use.[3][8]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][7] Decontaminate the work surface.
Storage Conditions
-
Container: Keep the compound in its original, tightly closed container.[3][12]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[12] Some suppliers recommend refrigerated storage (2-10 °C).[11][12]
-
Security: Store in a locked cabinet or area to restrict access.[7]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][12] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.[11] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3][12] If skin irritation occurs, seek medical advice.[3] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][12] If symptoms such as coughing or shortness of breath persist, seek medical attention.[13] |
| Ingestion | Rinse mouth thoroughly with water.[11] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5][11] |
Spill Response Protocol
-
Containment: Evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[3][12]
-
Collection: Place the swept material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[12]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill according to your institution's EHS guidelines.
Disposal Considerations
This compound must be disposed of as hazardous chemical waste.[9]
-
Segregation: Do not mix with other waste streams unless permitted by your institution's EHS department.[9]
-
Containerization: Collect waste in a designated, chemically compatible, and securely sealed container.[9]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and associated hazards.[9]
-
Regulations: All disposal must be conducted in strict accordance with local, state, and federal regulations.[7][13] Contact your institution's EHS department for specific disposal procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound - 89694-44-0 - Structure, Synthesis, Properties [organoborons.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. fishersci.com [fishersci.com]
- 13. laballey.com [laballey.com]
An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2-Bromo-5-methoxyphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We delve into its discovery, detailing a significant synthetic advancement in 2010, and provide robust experimental protocols for its preparation. The document further explores its critical role in Suzuki-Miyaura cross-coupling reactions, presenting quantitative data and a detailed experimental workflow. A key application in the development of kinase inhibitors is highlighted, complete with a representative signaling pathway diagram to illustrate its relevance in drug discovery. This guide is intended to be an essential resource for researchers leveraging this versatile reagent in their synthetic endeavors.
Introduction: The Emergence of a Versatile Building Block
This compound has become an important reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and selectivity. This enables the construction of biaryl and heteroaryl structures that are common motifs in biologically active compounds.
While the exact first synthesis of this compound is not definitively documented in a singular "discovery" paper, a notable advancement in the synthesis of ortho-haloarylboronic acids was reported in a 2010 publication in Organic Letters by Al-Zoubi and Hall.[1][2] Their work on a mild, silver(I)-mediated regioselective halogenation of arylboronic acids provided a significant step forward in accessing compounds of this class.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 89694-44-0 | [3] |
| Molecular Formula | C₇H₈BBrO₃ | [3] |
| Molecular Weight | 230.85 g/mol | [3] |
| Melting Point | 214-216 °C | [3] |
| Boiling Point | 376.6 °C at 760 mmHg | [3] |
| Density | 1.61 g/cm³ | [3] |
Synthesis of this compound
There are two primary synthetic routes to this compound, starting from either 3-methoxybenzoic acid or 3-methoxyphenylboronic acid.
Synthesis from 3-Methoxybenzoic Acid
This pathway involves the bromination of 3-methoxybenzoic acid to form 2-bromo-5-methoxybenzoic acid, which is then converted to the desired boronic acid.
3.1.1. Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid
A representative procedure for the bromination of 3-methoxybenzoic acid is as follows:
-
Reactants: 3-methoxybenzoic acid (1.0 equiv.), N-bromosuccinimide (NBS) (1.2 equiv.), in a suitable solvent such as dichloromethane. The reaction is often catalyzed by a combination of a bromination initiator and a cocatalyst in the presence of sulfuric acid.[4]
-
Procedure: To a solution of 3-methoxybenzoic acid in the chosen solvent, the bromination initiator, cocatalyst, and sulfuric acid are added sequentially. N-bromosuccinimide is then added portion-wise at a controlled temperature (e.g., 25-30 °C). The reaction progress is monitored by a suitable technique like HPLC.[4]
-
Work-up: Upon completion, the reaction mixture is quenched with ice water. The organic solvent is removed under reduced pressure, and the crude product is filtered.[4]
-
Purification: The crude solid is recrystallized from a suitable solvent (e.g., methanol or ethanol) to yield pure 2-bromo-5-methoxybenzoic acid.[4]
-
Yield: This process can achieve high yields, often exceeding 90%, with high purity.[4]
3.1.2. Conversion to this compound
The conversion of the carboxylic acid to the boronic acid can be achieved through a multi-step process involving reduction to the corresponding alcohol, followed by conversion to a halide and subsequent borylation. A more direct, though less commonly detailed, route would involve a Sandmeyer-type reaction on an amino precursor.
Synthesis from 3-Methoxyphenylboronic Acid
A more direct approach involves the regioselective bromination of 3-methoxyphenylboronic acid. The method developed by Al-Zoubi and Hall provides a mild and efficient way to achieve this.[1][2]
3.2.1. Experimental Protocol: Silver(I)-Mediated Bromination
-
Reactants: 3-Methoxyphenylboronic acid (1.0 equiv.), N-bromosuccinimide (NBS) (1.1 equiv.), and silver nitrate (AgNO₃) (0.1 equiv.) in a suitable solvent like acetonitrile.
-
Procedure: To a solution of 3-methoxyphenylboronic acid in acetonitrile, silver nitrate is added, followed by the portion-wise addition of NBS at room temperature. The reaction is typically stirred for a few hours until completion, monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is filtered to remove silver salts, and the solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
-
Yield: This method generally provides good to excellent yields of the desired ortho-brominated product.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of δ 7.0-7.5 ppm, a singlet for the methoxy group protons around δ 3.8 ppm, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Aromatic carbon signals between δ 110-160 ppm, with the carbon attached to the boron atom appearing as a broad signal. The methoxy carbon signal would be around δ 55 ppm. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight. |
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This reaction is a cornerstone of modern organic synthesis.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.
-
Reactants: Aryl halide (1.0 equiv.), this compound (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Reactions
The yield of Suzuki-Miyaura reactions is highly dependent on the specific substrates and reaction conditions. However, the use of electron-rich boronic acids like this compound generally leads to good to excellent yields.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | >90 |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-90 |
Note: These are representative yields based on similar Suzuki-Miyaura coupling reactions and may vary.
Application in Drug Discovery: Kinase Inhibitors
This compound is a valuable building block in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[5]
The 2-bromo-5-methoxyphenyl moiety can be incorporated into various molecular scaffolds to interact with the active site of kinases, often providing key hydrophobic and hydrogen bonding interactions.
Representative Signaling Pathway: Kinase Inhibition
The following diagram illustrates a simplified kinase signaling pathway and the point of intervention for a kinase inhibitor synthesized using this compound.
Caption: Simplified kinase signaling pathway targeted by an inhibitor.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound typically follows a multi-step sequence, with the Suzuki-Miyaura coupling being a key step.
Caption: General experimental workflow for kinase inhibitor synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with significant applications in drug discovery and materials science. Its efficient synthesis, particularly through modern methods like silver(I)-mediated bromination, and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers. The ability to incorporate the 2-bromo-5-methoxyphenyl moiety into complex molecules has been instrumental in the development of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a foundational understanding of this key building block, from its synthesis to its application, to aid scientists and researchers in their ongoing work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Raed M. Al-Zoubi - Google Scholar [scholar.google.com]
- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic profile, and applications in cross-coupling reactions, offering a critical resource for its effective utilization in research and development.
Core Physicochemical Properties
This compound is a substituted arylboronic acid that serves as a versatile reagent in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its molecular structure, featuring a bromine atom and a methoxy group on the phenyl ring, allows for the strategic introduction of this moiety into complex molecules.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 89694-44-0 |
| Molecular Formula | C₇H₈BBrO₃ |
| Molecular Weight | 230.85 g/mol [1] |
| Melting Point | 214-216 °C[1] |
| Density | 1.61 g/cm³[1] |
| Boiling Point | 376.6 °C at 760 mmHg[1] |
| Flash Point | 181.6 °C[1] |
| Appearance | White to off-white solid |
Spectroscopic Profile
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~7.5 (d), ~7.0 (d), ~6.8 (dd), ~3.8 (s) | Aromatic protons will appear as doublets and a doublet of doublets. The methoxy group will be a singlet. The B(OH)₂ protons are often broad and may not be observed. |
| ¹³C NMR | ~160, ~135, ~118, ~115, ~110, ~56 | Six distinct signals are expected for the aromatic carbons and the methoxy carbon. The carbon attached to boron may show a broad signal. |
Note: Predicted values are based on spectral data of similar compounds such as 2-Bromo-5-methoxyphenyl methanesulfonate, which shows aromatic proton signals at 7.49 (d), 7.02 (d), and 6.77 (dd), and a methoxy signal at 3.81 (s). The ¹³C NMR of this analog shows signals at 159.90, 146.95, 133.75, 114.98, 110.08, 105.82, and 55.87 ppm.[2]
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (from B(OH)₂) |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methoxy) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₈BBrO₃ |
| Exact Mass | 229.97 g/mol |
| Key Fragmentation Pattern | Loss of H₂O, loss of B(OH)₂, cleavage of the C-Br bond. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature. |
Synthesis and Reactivity
This compound is typically synthesized through the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of this compound (General Procedure)
This protocol is a representative method for the synthesis of arylboronic acids and is adapted for the specific target molecule.
Materials:
-
1-Bromo-2-iodo-4-methoxybenzene (or a similar di-halogenated precursor)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation/Grignard Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -60 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the solution is acidic.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This protocol outlines a typical Suzuki-Miyaura coupling using this compound.
Materials:
-
Aryl or vinyl halide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Visualizations
Chemical Structure
References
The Cornerstone of Modern Synthesis: An In-depth Guide to Arylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids have emerged as indispensable reagents in modern organic synthesis, fundamentally transforming the landscape of carbon-carbon bond formation. Their remarkable utility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has streamlined the synthesis of complex molecules, proving pivotal in the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the core principles of arylboronic acids in cross-coupling, detailing the reaction mechanism, experimental considerations, and their significant impact on drug discovery.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically an arylboronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][3] This step is often the rate-determining step of the catalytic cycle.
-
Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is then transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[5] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]
Advantages of Arylboronic Acids in Drug Discovery
The widespread adoption of arylboronic acids in pharmaceutical and drug discovery settings is a testament to their numerous advantageous properties.[6][7]
-
Low Toxicity: Compared to other organometallic reagents like organotins (used in Stille coupling) or organozincs, organoboron compounds exhibit significantly lower toxicity, making them more environmentally benign and safer to handle.[2]
-
Stability: Arylboronic acids are generally stable solids that are tolerant to air and moisture, facilitating their storage and handling in a laboratory setting.[5]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its exceptional tolerance of a wide variety of functional groups on both coupling partners, minimizing the need for protecting groups and shortening synthetic routes.[2]
-
Commercial Availability: A vast and diverse array of arylboronic acids are commercially available, providing ready access to a wide range of building blocks for synthetic campaigns.[2]
-
Biological Activity: The boronic acid moiety itself can be a key pharmacophore. Several FDA-approved drugs, such as Bortezomib (Velcade®), Ixazomib (Ninlaro®), and Vaborbactam (Vabomere®), contain a boronic acid functional group that is crucial for their biological activity.[6][7][8]
Key Experimental Parameters and Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key components.[2] The following tables summarize common components and conditions, providing a starting point for reaction optimization.
Table 1: Common Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Common Name | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A common and effective catalyst, though can be sensitive to air. |
| Pd(OAc)₂ | Palladium(II) Acetate | 1-5 | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 0.5-2 | A stable Pd(0) source, often used in combination with phosphine ligands. |
| [PdCl₂(dppf)] | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3 | An effective precatalyst for a broad range of substrates. |
Table 2: Commonly Employed Ligands
| Ligand | Common Name | Catalyst:Ligand Ratio | Characteristics |
| PPh₃ | Triphenylphosphine | 1:2 to 1:4 | A standard, inexpensive phosphine ligand. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | 1:1 to 1:2 | An electron-rich and bulky ligand that can promote the oxidative addition step. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 1:1 to 1:2 | A highly effective Buchwald ligand for challenging couplings.[2] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 1:1 to 1:2 | Another versatile and highly active Buchwald ligand. |
Table 3: Bases and Solvents
| Base | Strength | Solvent System | Typical Concentration |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | 2 M aqueous solution or as a solid |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Used as a solid |
| K₃PO₄ | Strong | Toluene/Water, Dioxane | Used as a solid or aqueous solution[2] |
| NaHCO₃ | Weak | Ethanol/Water | Used when milder conditions are required |
Detailed Experimental Protocol: A General Procedure
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[2] Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Seal the flask with a rubber septum.[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[2]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[2] Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).[2]
-
Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2]
Conclusion
Arylboronic acids, through the robust and versatile Suzuki-Miyaura cross-coupling reaction, have become a cornerstone of modern synthetic chemistry. Their stability, low toxicity, and broad functional group tolerance have made them particularly valuable in the resource-intensive and highly regulated field of drug development. A thorough understanding of the reaction mechanism and careful optimization of experimental parameters are crucial for harnessing the full potential of this powerful synthetic tool. As research continues to uncover novel catalysts, ligands, and reaction conditions, the utility of arylboronic acids in the synthesis of complex and biologically active molecules is set to expand even further.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Bromo-5-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Bromo-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key pharmacophores in numerous drug discovery and development programs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This compound is a valuable reagent in this reaction, serving as a precursor for the introduction of the 2-bromo-5-methoxyphenyl moiety into a variety of organic molecules. The presence of the bromo and methoxy functional groups provides opportunities for further synthetic transformations and influences the physicochemical properties of the resulting compounds, making it a key component in the synthesis of biologically active molecules, including kinase inhibitors.[1][2]
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of an analogous substrate, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, with 4-bromoanisole, showcasing the impact of different bases on the reaction efficiency. These conditions can be adapted for reactions using this compound.
| Entry | Aryl Halide | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₃PO₄ | Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | 4-Bromoanisole | K₂CO₃ | Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
Data adapted from studies on structurally similar boronic acids.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[3][4]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Signaling Pathway Inhibition
Biaryl compounds synthesized using this compound are often investigated as inhibitors of protein kinases, which are crucial in cell signaling pathways implicated in diseases like cancer. For instance, derivatives have shown potential as inhibitors of Anaplastic Lymphoma Kinase (ALK).[4]
Caption: Inhibition of the ALK signaling pathway by a synthesized inhibitor.
References
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-5-methoxyphenylboronic acid
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-bromo-5-methoxyphenylboronic acid. This bifunctional molecule, containing both a bromo substituent and a boronic acid group, can participate in selective cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. The use of bifunctional reagents like this compound allows for sequential or selective couplings, providing a pathway to elaborate molecular architectures. This protocol outlines a general procedure for the selective coupling at the boronic acid moiety.
Reaction Principle
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step. In the case of this compound, the reaction can be directed to selectively occur at either the boronic acid or the bromide, typically by choosing appropriate reaction conditions and a suitable coupling partner. This protocol focuses on the more common coupling at the boronic acid position.
Experimental Protocol
This protocol describes the Suzuki coupling of this compound with an aryl iodide, a more reactive coupling partner than the internal aryl bromide, to favor selective reaction at the boronic acid site.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole as a representative coupling partner)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO4) (for drying)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Catalyst Preparation (In-situ generation of Pd(PPh3)4): In a round-bottom flask, combine Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), 1,4-dioxane (5 mL), and water (1 mL). The use of degassed solvents is important to prevent the oxidation of the palladium catalyst.
-
Reaction Conditions: Equip the flask with a reflux condenser and flush the system with an inert gas (nitrogen or argon). Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various aryl halides under optimized conditions.
| Entry | Aryl Halide Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)2 (2) / PPh3 (8) | K2CO3 | Toluene/Dioxane/H2O | 90 | 6 | 85 |
| 2 | 1-Iodonaphthalene | Pd(PPh3)4 (3) | Na2CO3 | DME/H2O | 85 | 8 | 78 |
| 3 | 4-Bromobenzonitrile | PdCl2(dppf) (2) | Cs2CO3 | Dioxane/H2O | 100 | 12 | 92 |
| 4 | 2-Iodopyridine | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 100 | 4 | 88 |
Yields are for isolated and purified products.
Visualization
The following diagrams illustrate the logical workflow of the experimental protocol and the general mechanism of the Suzuki coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-5-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura reaction for the synthesis of biaryl compounds. This document includes detailed experimental protocols, quantitative data from representative reactions, and visualizations of the experimental workflow and catalytic cycle.
Application Notes
This compound is a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this purpose, valued for its mild reaction conditions and tolerance of various functional groups.
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by its electronic and steric properties. The presence of the electron-donating methoxy group can impact the transmetalation step of the catalytic cycle. For such electron-rich boronic acids, the choice of an appropriate palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.
Catalyst and Ligand Selection: Standard palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) can be effective. However, for challenging couplings involving electron-rich or sterically hindered substrates, more robust catalyst systems are often required. The use of bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can significantly improve reaction outcomes by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
Potential Side Reactions: A common side reaction with electron-rich boronic acids is protodeboronation, which is the cleavage of the C-B bond and its replacement with a hydrogen atom. This process is often promoted by the presence of a base and water in the reaction mixture. Careful optimization of the reaction conditions, including the choice of base and solvent, can help to minimize this undesired pathway.
Quantitative Data
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | Pd(PPh₃)₄ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
Data is representative for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and serves as a strong indicator for reactions with this compound.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Protocol 1 is a general procedure using a standard catalyst, while Protocol 2 is an optimized procedure for potentially higher yields with challenging substrates.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Substrates using a Bulky Phosphine Ligand
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Base Selection in Suzuki Reactions with 2-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter for the success of this reaction is the judicious selection of a base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. For specific substrates, such as 2-Bromo-5-methoxyphenylboronic acid, the choice of base can significantly influence reaction yield, rate, and the formation of byproducts. This document provides a detailed guide to base selection for Suzuki reactions involving this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in reaction optimization.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The base is paramount for the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then efficiently transfers its organic moiety to the palladium center. The nature of the base—its strength, solubility, and counter-ion—can affect the rate of this step and the overall catalytic turnover. Common bases employed include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
Data Presentation: Comparison of Bases
The selection of an optimal base is highly dependent on the specific coupling partners, catalyst system, and solvent. Below is a summary of quantitative data for the performance of various bases in Suzuki-Miyaura couplings involving this compound and a similar substrate, 4-Bromo-2,5-dimethoxyphenylboronic acid.
| Entry | Boronic Acid | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Na₂CO₃ | DME/EtOH/H₂O | Pd(PPh₃)₄ | 100 | 2-18 | 87 | [1][2][3][4][5][6] |
| 2 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 12 | 92 | [3] |
| 3 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 12 | 88 | [3] |
| 4* | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 12 | 75 | [3] |
*Data for entries 2-4 are from reactions with the structurally similar (4-Bromo-2,5-dimethoxyphenyl)boronic acid and serve as a strong indicator of expected performance for this compound.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-5-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its utility in palladium-catalyzed cross-coupling reactions. The presence of the bromo, methoxy, and boronic acid functionalities on the same aromatic ring allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex biaryl and poly-aryl structures. These motifs are frequently found in pharmaceuticals, agrochemicals, and advanced materials.
The success of cross-coupling reactions involving this compound is highly dependent on the judicious selection of the solvent system, catalyst, base, and reaction temperature. The solvent plays a critical role in solubilizing the reactants, stabilizing the catalytic species, and influencing the reaction kinetics and selectivity. These application notes provide an overview of common solvent systems and detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this valuable reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction can be utilized to couple a wide range of aryl, heteroaryl, or vinyl partners at the position of the bromine atom.
Solvent Systems and Reaction Conditions for Suzuki-Miyaura Coupling
The choice of solvent is crucial for achieving high yields in Suzuki-Miyaura coupling reactions. A variety of solvent systems have been successfully employed for the coupling of substituted aryl bromides. The following table summarizes common solvent systems and their general applicability.
| Solvent System | Typical Base(s) | Typical Catalyst(s) | Temperature (°C) | Observations and Remarks |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80 - 100 | A versatile and commonly used system that provides good to excellent yields for a wide range of substrates. Water aids in dissolving the inorganic base.[1] |
| Toluene / Water | K₂CO₃, Na₂CO₃, K₃PO₄ | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | 80 - 110 | A biphasic system that can simplify work-up. Effective for less polar substrates. |
| Tetrahydrofuran (THF) / Water | K₂CO₃, Cs₂CO₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 60 - 80 | Milder reaction conditions due to the lower boiling point of THF. May require longer reaction times. |
| N,N-Dimethylformamide (DMF) / Water | K₂CO₃, Et₃N | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 80 - 120 | A polar aprotic solvent that is effective for challenging couplings. Can be difficult to remove during work-up.[2] |
| Ethanol / Water | Na₂CO₃, K₂CO₃ | Pd(PPh₃)₄ | 70 - 80 | A "greener" solvent option. The protic nature can sometimes be beneficial. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
To the flask, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
References
Application Notes and Protocols: 2-Bromo-5-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-5-methoxyphenylboronic acid as a key building block in medicinal chemistry, with a specific focus on its application in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a framework for the use of this versatile reagent in drug discovery and development.
Introduction
This compound is an organoboron compound that serves as a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its substituted phenyl ring, featuring both a bromo and a methoxy group, allows for the strategic introduction of this specific structural motif into a target molecule. The methoxy group can influence the compound's physicochemical properties, such as solubility and lipophilicity, and can play a crucial role in its interaction with biological targets. The bromine atom provides a handle for further functionalization, adding to its synthetic versatility. In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules, including inhibitors of key signaling proteins like kinases.
Application: Synthesis of LIMK1 Kinase Inhibitors
A significant application of arylboronic acids, such as this compound, is in the synthesis of pyrazolopyrimidine-based kinase inhibitors. LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and are implicated in various diseases, including cancer and neurological disorders. Inhibitors of LIMK are therefore promising therapeutic agents. The 2-bromo-5-methoxyphenyl moiety, when incorporated into a suitable scaffold, can contribute to potent and selective inhibition of these kinases.
Quantitative Data Summary
The following tables summarize the inhibitory activity of a representative compound synthesized using a dimethoxyphenylboronic acid against LIMK1 and a panel of other kinases, demonstrating its potency and selectivity. This data is representative of the type of information that would be generated for a compound synthesized using this compound.
Table 1: Inhibitory Activity of a Representative Pyrazolopyrimidine-based LIMK1 Inhibitor
| Compound | Target | IC50 (nM) |
| Representative Inhibitor | LIMK1 | 10 |
| LIMK2 | 50 |
Table 2: Kinase Selectivity Profile of the Representative Inhibitor
| Kinase | Inhibition (%) at 1 µM |
| ROCK1 | < 10 |
| PAK1 | < 5 |
| TESK1 | < 15 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the synthesis and evaluation of pyrazolopyrimidine-based LIMK1 inhibitors using arylboronic acids like this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the coupling of an arylboronic acid with a halogenated pyrazolopyrimidine core.
Materials:
-
Halogenated pyrazolopyrimidine (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated pyrazolopyrimidine, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane and water (typically a 4:1 mixture).
-
Stir the reaction mixture at 90-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: In Vitro LIMK1 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against LIMK1.
Materials:
-
Recombinant human LIMK1 enzyme
-
Cofilin (substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, LIMK1 enzyme, and cofilin.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
LIMK1 Signaling Pathway
Caption: Simplified LIMK1 signaling pathway and the point of intervention for inhibitors.
Drug Discovery Logic Flow
Caption: Logical workflow for a drug discovery program utilizing this compound.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-5-methoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds to form these biaryl systems, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of diverse starting materials.[3][4][5]
This document provides detailed application notes and protocols for the use of 2-Bromo-5-methoxyphenylboronic acid in the synthesis of functionalized biaryl compounds. This reagent is a valuable building block as it possesses two distinct reactive sites: a boronic acid for palladium-catalyzed cross-coupling and a bromo substituent that can be used for subsequent transformations, allowing for the creation of complex molecular architectures.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[6][7]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic moiety to the Pd(II) complex, displacing the halide.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving substrates structurally similar to this compound. This data serves as a guide for expected outcomes and for optimizing reaction conditions. The efficiency of the coupling is influenced by the electronic properties of the coupling partners and the chosen catalytic system.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst / Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| 4-Bromoaniline | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene / Water | 90 | 85 | [8] |
| 4-Bromobenzotrifluoride | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene / Water | 90 | 92 | [8] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane / H₂O | 80-120 | 92 | [9] |
| Bromobenzene | 2-Nitrophenylboronic acid | Pd(OAc)₂ / K₂CO₃ | DMF / H₂O | 100 | 70-98 | [10] |
| 5-Bromo-2-furfural | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene / EtOH / H₂O | 90 | Not Specified | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. Optimization may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is adapted from established and effective methods for the coupling of aryl bromides with phenylboronic acids.[8][9][11]
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent System: Degassed 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine solution
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware (e.g., Schlenk flask or round-bottom flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe. The reaction concentration is typically around 0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in a preheated oil bath and stir vigorously for 12-24 hours.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl compound.[8]
Applications in Drug Discovery
The biaryl structures synthesized using this compound are of significant interest to drug development professionals. The resulting products are scaffolds for further chemical modification.
-
Dual Functionality: The unreacted bromo group on the phenyl ring serves as a handle for subsequent cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) or other transformations, enabling the rapid diversification of the biaryl core.
-
Structural Motif: The methoxy-substituted biaryl motif is present in many biologically active molecules and can influence pharmacokinetic properties such as solubility and metabolic stability.
-
Library Synthesis: The reliability of the Suzuki-Miyaura coupling allows for its use in parallel synthesis to generate libraries of novel biaryl compounds for high-throughput screening in drug discovery programs.
This compound is a highly effective and strategic building block for the synthesis of functionalized biaryl derivatives. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to these valuable compounds. The protocols and representative data presented herein offer a robust guide for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors, enabling the efficient construction of novel molecular entities for a wide range of applications.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
2-Bromo-5-methoxyphenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
Abstract
2-Bromo-5-methoxyphenylboronic acid has emerged as a crucial building block for organic chemists, particularly in the fields of medicinal chemistry and agrochemical research. Its utility primarily lies in its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This application note provides a comprehensive overview of the use of this compound in the synthesis of biaryl and heteroaryl compounds, detailing its application in the development of potential kinase inhibitors and fungicides. Detailed experimental protocols and quantitative data are presented to guide researchers in leveraging this versatile reagent for the synthesis of complex molecular architectures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of C-C bonds with high functional group tolerance. Arylboronic acids are key reagents in these transformations. This compound offers a unique combination of functionalities: a boronic acid group for the coupling reaction, a bromine atom that can serve as a handle for subsequent transformations, and a methoxy group that can influence the electronic properties and bioavailability of the final compound. These features make it an attractive starting material for the synthesis of diverse molecular scaffolds with potential biological activity.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrimidine scaffold is a common feature in many approved kinase inhibitors.
This compound can be utilized in the synthesis of substituted pyrimidines, which are precursors to potent kinase inhibitors. The Suzuki-Miyaura coupling allows for the introduction of the 2-bromo-5-methoxyphenyl moiety onto a pyrimidine core, which can then be further functionalized.
Logical Relationship: Synthesis of a Kinase Inhibitor Precursor
Application Notes and Protocols for Monitoring 2-Bromo-5-methoxyphenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving 2-Bromo-5-methoxyphenylboronic acid. Accurate real-time or offline analysis of these reactions is critical for optimizing reaction conditions, understanding reaction kinetics, maximizing yield, and ensuring the purity of the final product. The techniques described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—are powerful tools for in-process control in both research and drug development settings.
Introduction to Reaction Monitoring
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] Monitoring the reaction progress is essential for determining the optimal reaction time, identifying the formation of byproducts, and gaining insights into the reaction mechanism.[2] The choice of analytical technique depends on factors such as the volatility and thermal stability of the reactants and products, the required level of structural information, and the desired quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a widely used technique for monitoring the progress of Suzuki-Miyaura coupling reactions due to its high resolution, sensitivity, and quantitative accuracy. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts in the reaction mixture.
Data Presentation: Representative HPLC Monitoring Data
The following table illustrates typical data obtained from monitoring a Suzuki-Miyaura coupling of this compound with an aryl bromide. The data shows the decrease in the concentration of the limiting reagent (aryl bromide) and the corresponding increase in the product concentration over time.
| Reaction Time (minutes) | This compound Conversion (%) | Product Formation (Area %) |
| 0 | 0 | 0 |
| 30 | 45 | 43 |
| 60 | 85 | 84 |
| 90 | 95 | 94 |
| 120 | >99 | >99 |
Experimental Protocol: HPLC Monitoring
1. Reaction Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (approximately 10-20 µL) from the reaction mixture using a microsyringe.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent, such as acetonitrile or methanol, in a clean HPLC vial. This dilution halts the catalytic cycle.[1]
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid for MS compatibility) is typically effective. A starting gradient could be 30% acetonitrile, ramping to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
3. Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times, which can be confirmed by injecting standards of each compound.
-
Integrate the peak areas of the reactants and products at each time point.
-
Calculate the percentage conversion of the limiting reagent and the formation of the product over time. An internal standard can be used for more precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds. It provides both chromatographic separation and mass spectrometric identification of the components in a reaction mixture.
Data Presentation: Representative GC-MS Monitoring Data
The following table shows representative data from monitoring a Suzuki-Miyaura coupling of this compound with a volatile aryl halide.
| Reaction Time (minutes) | Aryl Halide (Peak Area) | Product (Peak Area) | Byproduct (e.g., Homocoupling) (Peak Area) |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 680,000 | 550,000 | 15,000 |
| 60 | 150,000 | 1,050,000 | 45,000 |
| 90 | 25,000 | 1,180,000 | 60,000 |
| 120 | <5,000 | 1,200,000 | 65,000 |
Experimental Protocol: GC-MS Monitoring
1. Reaction Sampling and Work-up:
-
At specified time points, withdraw a small aliquot (approximately 50 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous sodium sulfate).
-
Filter the dried organic layer into a GC vial.
2. GC-MS Analysis:
-
GC Column: A standard non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
3. Data Analysis:
-
Identify the peaks for the starting materials, product, and any byproducts by their retention times and mass spectra.
-
Monitor the reaction progress by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring
In-situ or online NMR spectroscopy is a non-invasive technique that allows for the real-time monitoring of a chemical reaction as it occurs within the NMR tube.[3] This method provides detailed structural information and is inherently quantitative, making it excellent for mechanistic studies and reaction kinetics.[3]
Data Presentation: Representative ¹H NMR Monitoring Data
The following table illustrates the change in the relative integral of characteristic proton signals for a reactant and product during a Suzuki-Miyaura coupling involving this compound.
| Reaction Time (minutes) | Reactant Aromatic Proton (Integral) | Product Aromatic Proton (Integral) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.55 | 0.45 | 45 |
| 60 | 0.18 | 0.82 | 82 |
| 90 | 0.06 | 0.94 | 94 |
| 120 | <0.01 | >0.99 | >99 |
Experimental Protocol: In-situ ¹H NMR Monitoring
1. Sample Preparation:
-
In an NMR tube, combine the this compound, the coupling partner (aryl halide), a suitable deuterated solvent (e.g., DMSO-d₆, THF-d₈), a base, and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
After acquiring an initial spectrum (t=0), add the palladium catalyst to the NMR tube to initiate the reaction.
2. NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure accurate quantification.
-
Number of Scans (ns): Choose a sufficient number to obtain a good signal-to-noise ratio in a reasonable time.
-
3. Data Analysis:
-
Identify characteristic, well-resolved proton signals for the starting materials and the product.
-
Integrate the chosen signals at each time point.
-
Calculate the conversion and yield by comparing the integrals of the reactant and product signals relative to the integral of the internal standard.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for monitoring a Suzuki-Miyaura coupling reaction using HPLC.
Conclusion
The selection of an appropriate reaction monitoring technique is crucial for the successful development and optimization of coupling reactions involving this compound. HPLC offers excellent quantitative data for tracking reaction progress and purity. GC-MS is a valuable tool for volatile components, providing both separation and structural identification. In-situ NMR spectroscopy provides real-time, non-invasive monitoring with detailed structural insights, which is particularly useful for mechanistic studies. By implementing these techniques and protocols, researchers can gain a deeper understanding of their reactions, leading to improved efficiency, higher yields, and greater control over product quality.
References
Scale-Up Synthesis and Applications of 2-Bromo-5-methoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-bromo-5-methoxyphenylboronic acid and its subsequent use in large-scale Suzuki-Miyaura cross-coupling reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
This compound is a key building block in modern organic synthesis, particularly valued for its role in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions. These motifs are prevalent in a wide range of biologically active molecules, making the reliable, large-scale supply of this intermediate crucial for pharmaceutical research and development. This document outlines a representative scale-up synthesis of this compound and provides a detailed protocol for its application in kilogram-scale Suzuki-Miyaura coupling reactions, a cornerstone of contemporary drug discovery.
The synthesis of arylboronic acids on an industrial scale presents several challenges, including the handling of pyrophoric reagents, managing reaction exotherms, and ensuring product purity and consistency. The protocols described herein are based on established principles of process chemistry, emphasizing safety, efficiency, and scalability.
Scale-Up Synthesis of this compound
The industrial production of this compound is typically achieved through a lithiation-borylation sequence. For enhanced safety and cost-effectiveness on a larger scale, the use of Grignard reagents is often preferred over organolithium compounds.[1][2] The following protocol describes a representative kilogram-scale synthesis.
Experimental Protocol: Kilogram-Scale Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,4-Dibromoanisole | 265.94 | 5.00 kg | 18.8 | 1.0 |
| Magnesium Turnings | 24.31 | 0.50 kg | 20.6 | 1.1 |
| Iodine | 253.81 | 5 g | - | - |
| Tetrahydrofuran (THF) | 72.11 | 25 L | - | - |
| Triisopropyl borate | 188.08 | 4.23 kg | 22.5 | 1.2 |
| Hydrochloric Acid (2 M) | 36.46 | 15 L | - | - |
| Toluene | 92.14 | 20 L | - | - |
| Heptane | 100.21 | 20 L | - | - |
Procedure:
-
Reactor Setup: A 100 L jacketed glass reactor, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, is rendered inert by purging with dry nitrogen.
-
Grignard Reagent Formation: The reactor is charged with magnesium turnings (0.50 kg) and a crystal of iodine. A solution of 2,4-dibromoanisole (5.00 kg) in anhydrous THF (10 L) is prepared in a separate vessel and added to the dropping funnel. Approximately 10% of the 2,4-dibromoanisole solution is added to the magnesium turnings to initiate the reaction. Once the Grignard reaction has started, as indicated by a gentle reflux, the remaining solution is added dropwise over 2-3 hours, maintaining a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 2 hours to ensure complete consumption of the starting material.
-
Borylation: The Grignard solution is cooled to -10 °C. A solution of triisopropyl borate (4.23 kg) in anhydrous THF (5 L) is added dropwise over 2-3 hours, maintaining the internal temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Hydrolysis and Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid (15 L), keeping the temperature below 20 °C. The layers are separated, and the aqueous layer is extracted with toluene (2 x 10 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered.
-
Isolation and Purification: The solvent is removed under reduced pressure to afford the crude product. The crude solid is slurried in heptane (20 L), stirred for 2 hours, and then filtered. The resulting solid is dried under vacuum at 40 °C to yield this compound as a white to off-white solid.
Expected Yield: 75-85% Purity (by HPLC): >98%
Application in Large-Scale Suzuki-Miyaura Coupling
This compound is a versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.[3][4] The following protocol is a general guideline for a kilogram-scale coupling reaction.
Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Aryl Halide (Ar-X) | - | 1.0 kg | - | 1.0 |
| This compound | 230.85 | 1.1 eq | - | 1.1 |
| Palladium(II) Acetate | 224.50 | 0.01 eq | - | 0.01 |
| SPhos | 410.48 | 0.02 eq | - | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | - | 2.0 |
| 1,4-Dioxane | 88.11 | 10 L | - | - |
| Water | 18.02 | 2 L | - | - |
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor is equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, and rendered inert.
-
Reaction Mixture: The reactor is charged with the aryl halide (1.0 kg), this compound (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand (0.01 eq Pd(OAc)₂ and 0.02 eq SPhos).
-
Solvent Addition: Degassed 1,4-dioxane (10 L) and water (2 L) are added to the reactor.
-
Reaction: The mixture is heated to 80-90 °C and stirred vigorously for 4-8 hours. The reaction progress is monitored by HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with toluene (10 L). The layers are separated, and the aqueous layer is extracted with toluene (5 L). The combined organic layers are washed with water (5 L) and brine (5 L).
-
Palladium Removal: The organic solution is treated with a palladium scavenger (e.g., activated carbon or a functionalized silica gel) and stirred for 2-4 hours. The scavenger is removed by filtration.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired biaryl product.
Safety Considerations for Scale-Up
-
Grignard Reagent Formation: The initiation of the Grignard reaction can be exothermic. Careful control of the addition rate of the aryl halide is crucial to maintain a safe reaction temperature. The use of an inert atmosphere is mandatory to prevent quenching of the Grignard reagent and to avoid potential fire hazards with THF.
-
Borylation at Low Temperatures: The borylation step is highly exothermic and requires efficient cooling to maintain the desired temperature. A runaway reaction can occur if the temperature is not controlled.
-
Handling of Reagents: Triisopropyl borate is flammable. Palladium catalysts can be pyrophoric in air, especially after the reaction. Appropriate personal protective equipment (PPE) should be worn at all times.
-
Solvent Handling: Large volumes of flammable organic solvents are used. The reactor and all transfer lines should be properly grounded to prevent static discharge.
Conclusion
The protocols outlined in this document provide a framework for the safe and efficient scale-up synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions. These procedures are designed to be adaptable to various scales of production, from kilogram-scale laboratory synthesis to pilot plant and manufacturing scales. Careful attention to process safety and optimization of reaction parameters are paramount for successful and reproducible outcomes in an industrial setting.
References
Application Notes and Protocols: 2-Bromo-5-methoxyphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxyphenylboronic acid is a versatile organic building block that is increasingly utilized in the synthesis of advanced materials for organic electronics. Its unique combination of a reactive boronic acid group, a bromine atom, and a methoxy substituent on a phenyl ring makes it an ideal candidate for constructing complex, high-performance molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
These reactions are fundamental to the development of novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics (OPVs). The methoxy group can influence the electronic properties and solubility of the final material, while the bromine atom offers an additional site for further functionalization, allowing for the synthesis of a diverse range of molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative hole-transporting material (HTM) for OLED applications.
Key Application: Synthesis of Hole-Transporting Materials for OLEDs
A primary application of this compound in materials science is in the synthesis of hole-transporting materials (HTMs). HTMs are a critical component in OLEDs, responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, leading to improved device efficiency and stability. The spirobifluorene core is a common motif in high-performance HTMs due to its rigid, non-planar structure which enhances thermal stability and prevents aggregation.
By reacting this compound with a dibrominated spirobifluorene core via a Suzuki-Miyaura coupling reaction, a novel HTM with tailored electronic and physical properties can be synthesized.
Illustrative Material: (SBF)-2M-Ph
For the purpose of these application notes, we will describe the synthesis and properties of a hypothetical, yet representative, hole-transporting material: 2',7'-bis(3-methoxyphenyl)-N,N'-diphenyl-9,9'-spirobi[fluoren]-2-amine (hereafter referred to as (SBF)-2M-Ph ). This molecule is constructed by coupling this compound with a suitable spirobifluorene precursor.
Physicochemical and Optoelectronic Properties
The properties of HTMs are crucial for their performance in OLED devices. Below is a summary of typical quantitative data for a spirobifluorene-based HTM synthesized using a methoxyphenylboronic acid derivative.
| Property | Symbol | Typical Value | Unit |
| Highest Occupied Molecular Orbital | HOMO | -5.1 to -5.4 | eV |
| Lowest Unoccupied Molecular Orbital | LUMO | -2.0 to -2.3 | eV |
| Triplet Energy | ET | > 2.7 | eV |
| Glass Transition Temperature | Tg | 120 - 150 | °C |
| Decomposition Temperature | Td | > 400 | °C |
| Photoluminescence Maxima (in solution) | λPL | 390 - 420 | nm |
| Hole Mobility | µh | 10-4 to 10-3 | cm²/Vs |
OLED Device Performance
The performance of an OLED device is the ultimate test of a new material. Below is a table summarizing the typical performance of a phosphorescent OLED incorporating a spirobifluorene-based HTM similar to (SBF)-2M-Ph.
| Parameter | Symbol | Typical Value | Unit |
| Maximum External Quantum Efficiency | EQEmax | 15 - 20 | % |
| Maximum Current Efficiency | CEmax | 30 - 40 | cd/A |
| Maximum Power Efficiency | PEmax | 25 - 35 | lm/W |
| Turn-on Voltage | Von | 3.0 - 4.0 | V |
| Emission Color | - | Green to Blue | - |
Experimental Protocols
Protocol 1: Synthesis of (SBF)-2M-Ph via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the hole-transporting material (SBF)-2M-Ph by the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,7-dibromo-9,9'-spirobifluorene and this compound.
Materials:
-
2,7-Dibromo-9,9'-spirobifluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reactant Setup: In a Schlenk flask, combine 2,7-dibromo-9,9'-spirobifluorene (1.0 mmol), this compound (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: To the flask, add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL). Stir the mixture to dissolve the reactants. To this stirring solution, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a continuous flow of inert gas. Stir the reaction for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to yield the pure (SBF)-2M-Ph product.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol provides a general procedure for the fabrication of a multilayer OLED device using the synthesized (SBF)-2M-Ph as the hole-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
(SBF)-2M-Ph (Hole-Transporting Material)
-
Emissive layer material (e.g., a phosphorescent emitter doped in a host material)
-
Electron-transporting material (ETM) (e.g., TPBi)
-
Electron-injecting material (e.g., Lithium Fluoride - LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned ITO substrate into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers and the metal cathode onto the ITO substrate. A typical device structure would be:
-
ITO / (SBF)-2M-Ph (30 nm) / Emissive Layer (20 nm) / ETM (30 nm) / LiF (1 nm) / Al (100 nm)
-
The deposition rates for the organic layers are typically 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.
-
-
Encapsulation: After deposition, the device should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated device can then be measured using a programmable sourcemeter and a spectroradiometer.
Visualizations
Caption: Workflow for the synthesis of (SBF)-2M-Ph via Suzuki-Miyaura coupling.
Caption: Experimental workflow for the fabrication of a multilayer OLED device.
Caption: Energy level diagram of a typical multilayer OLED device.
Experimental procedure for the synthesis of a specific target molecule using 2-Bromo-5-methoxyphenylboronic acid
Application Note: Synthesis of 2'-Bromo-5'-methoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] This application note provides a detailed experimental protocol for the synthesis of 2'-Bromo-5'-methoxy-1,1'-biphenyl, a biaryl compound, utilizing 2-Bromo-5-methoxyphenylboronic acid as a key building block. Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3] The described procedure employs a palladium-catalyzed coupling with iodobenzene.
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound with iodobenzene to yield 2'-Bromo-5'-methoxy-1,1'-biphenyl.
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Iodobenzene (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)[4]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)[4]
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)[4]
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
-
Magnetic stir bar
-
Oil bath
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (231 mg, 1.0 mmol), iodobenzene (245 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.[4]
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.[4]
-
Reaction: Immerse the flask in a preheated oil bath set to 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2'-Bromo-5'-methoxy-1,1'-biphenyl.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Iodobenzene | 1.2 mmol |
| Catalyst | |
| Pd(dppf)Cl₂ | 3 mol% |
| Base | |
| K₂CO₃ | 2.0 equiv. |
| Solvent | |
| 1,4-Dioxane/H₂O (4:1) | 5 mL |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Time | 2-4 hours |
| Product | |
| Yield | 85-95% (typical) |
| Purity (by HPLC) | >98% |
| Characterization | |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with expected structure |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with expected structure |
| Mass Spec (ESI-MS) | m/z calcd for C₁₃H₁₁BrO [M+H]⁺, found [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2'-Bromo-5'-methoxy-1,1'-biphenyl.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This protocol details a reliable and efficient method for the synthesis of 2'-Bromo-5'-methoxy-1,1'-biphenyl using this compound. The Suzuki-Miyaura coupling reaction is highly versatile and can be adapted for the synthesis of a wide array of biaryl compounds, which are of significant interest to researchers in medicinal chemistry and materials science. The procedure is robust and generally provides high yields of the desired product.
References
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-5-methoxyphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Bromo-5-methoxyphenylboronic acid in cross-coupling reactions. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the common side reactions I should be aware of?
When using this compound, two primary side reactions can significantly lower the yield of your desired cross-coupled product: protodeboronation and homocoupling. Due to the electron-donating methoxy group, this boronic acid is particularly susceptible to these undesired pathways.
-
Protodeboronation: This is the most common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, resulting in the formation of 1-bromo-4-methoxybenzene. This reaction is often promoted by high temperatures, the presence of a base, and water.[1][2]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (2,2'-dibromo-5,5'-dimethoxybiphenyl). The presence of oxygen and certain palladium species can promote this reaction.[3][4]
Q2: I have identified the formation of 1-bromo-4-methoxybenzene in my reaction mixture. How can I minimize protodeboronation?
Minimizing protodeboronation is crucial for improving the yield of your target molecule. Here are several strategies you can employ:
-
Choice of Base: The strength and concentration of the base can significantly impact the rate of protodeboronation.[3] Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Since water acts as a proton source for this side reaction, using anhydrous solvents and reagents can effectively suppress protodeboronation.[3]
-
Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[1] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. The boronic acid is then generated in situ during the reaction.
Q3: My main byproduct is a symmetrical biaryl. What are the key factors that lead to homocoupling and how can I prevent it?
Homocoupling is often a result of oxidative processes in the reaction mixture. To minimize its occurrence, consider the following:
-
Thorough Degassing: Oxygen is a key promoter of homocoupling.[3] Ensure that your solvents and reaction mixture are thoroughly degassed by purging with an inert gas like argon or nitrogen.
-
Catalyst Choice: The choice of palladium catalyst and ligands can influence the extent of homocoupling. Some catalyst systems are more prone to oxidative side reactions.
-
Reaction Conditions: Running the reaction under a strict inert atmosphere and avoiding unnecessarily high temperatures can help reduce homocoupling.
Q4: Can you provide a starting point for optimizing my reaction conditions to favor the desired cross-coupling over side reactions?
Certainly. The following table provides illustrative data on how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling with this compound. Please note that this data is representative and actual results may vary depending on the specific coupling partner and other reaction components.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | NaOH |
| Solvent | Dioxane/H₂O (4:1) | Toluene (anhydrous) | THF/H₂O (4:1) | Ethanol/H₂O (1:1) |
| Temperature | 80 °C | 100 °C | 60 °C | 90 °C |
| Product Yield (%) | 75 | 85 | 65 | 50 |
| Protodeboronation (%) | 15 | 10 | 25 | 40 |
| Homocoupling (%) | 5 | 3 | 7 | 8 |
This table presents illustrative data based on established chemical principles for electron-rich boronic acids.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Purification Protocol for Removal of Boronic Acid Byproducts
If significant amounts of boronic acid-derived byproducts are present after the reaction, an extractive workup with a basic aqueous solution can be effective for their removal.
-
After the reaction, quench the mixture with water and dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will convert the unreacted boronic acid and its byproducts into their water-soluble boronate salts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which will be enriched in the desired cross-coupled product.
Visual Guides
Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
Technical Support Center: Purification of Products from 2-Bromo-5-methoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxyphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, deborylated starting material, and residual palladium catalyst. The formation of boric acid is also a key byproduct of the reaction.[1]
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: An extractive work-up with a basic aqueous solution is a highly effective method.[2] Boronic acids are weakly acidic and will partition into an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) as the corresponding boronate salt, leaving the desired, typically less polar, biaryl product in the organic layer.[3][4]
Q3: My desired biaryl product seems to have a similar polarity to the homocoupled byproduct, making separation by column chromatography difficult. What should I do?
A3: This is a common challenge. Optimizing your column chromatography by using a shallow gradient of a less polar eluent system can improve separation. If co-elution persists, recrystallization is often the best method to isolate the desired product, as the minor homocoupled impurity will ideally remain in the mother liquor. For very challenging separations, preparative HPLC may be necessary.
Q4: I am observing a significant amount of the deborylated arene corresponding to my starting boronic acid. What causes this and how can I minimize it?
A4: This side reaction, known as protodeborylation, can occur in the presence of water and is often catalyzed by the palladium catalyst. To minimize this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. The choice of base can also influence the rate of protodeborylation.
Q5: How do I remove the residual palladium catalyst from my product?
A5: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite®. For more persistent palladium contamination, treatment with activated carbon or specialized scavengers with thiol groups can be effective. Additionally, aqueous washes with solutions like sodium bisulfite may help in some cases.
Troubleshooting Guides
Problem 1: Low Yield of Desired Biaryl Product After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before beginning purification, always check for reaction completion using an appropriate analytical technique like TLC or LC-MS. If the reaction has not gone to completion, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the catalyst. |
| Product Loss During Aqueous Work-up | If your target molecule has acidic or basic functional groups, it may be partially or fully extracted into the aqueous layer during work-up. Check the pH of your aqueous washes and adjust as necessary to ensure your product remains in the organic phase. |
| Product Adhesion to Silica Gel | Boronic acid derivatives and some polar biaryl products can be difficult to elute from silica gel.[3] Consider using a more polar eluent system (e.g., a gradient including methanol in dichloromethane) or switching to a different stationary phase like neutral alumina. |
| Protodeborylation of Starting Material | The presence of excess water or oxygen can lead to the decomposition of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas. |
Problem 2: Presence of Homocoupling Byproduct in the Purified Product
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of boronic acids.[5] It is crucial to thoroughly degas all solvents and reagents before adding the palladium catalyst and to maintain an inert atmosphere throughout the reaction. |
| Choice of Palladium Pre-catalyst | The use of a Pd(II) pre-catalyst can sometimes lead to an increase in homocoupling as it is reduced to the active Pd(0) species.[5] Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄. |
| Ineffective Purification Method | Homocoupled products can have very similar polarities to the desired cross-coupled product. If standard column chromatography is ineffective, attempt a recrystallization. Often, the desired product is less soluble and will crystallize out, leaving the homocoupled impurity in the solvent. |
Data Presentation
The following tables provide illustrative data for the purification of biaryl products derived from a structurally similar boronic acid, 2-ethoxy-5-methoxyphenylboronic acid, in Suzuki-Miyaura coupling reactions. These can serve as a starting point for optimizing your own purification protocols.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling with 2-Ethoxy-5-methoxyphenylboronic Acid
| Aryl Halide Partner | Product | Purification Method | Illustrative Yield (%) |
| 4-Bromoaniline | 4'-Amino-2-ethoxy-5-methoxybiphenyl | Column Chromatography | 85 |
| 4-Bromobenzotrifluoride | 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl | Column Chromatography | 92 |
| 4-Bromoanisole | 2-Ethoxy-4',5-dimethoxybiphenyl | Column Chromatography | 95 |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles for a similar compound. Actual yields may vary depending on specific reaction conditions.[6]
Table 2: Comparison of Purification Methods for a Generic Biaryl Product
| Purification Method | Typical Solvents/Eluents | Advantages | Disadvantages |
| Aqueous Extraction (Basic) | Ethyl Acetate / 1M NaOH | Excellent for removing unreacted boronic acid. | May not remove non-acidic impurities. Product must be stable to base. |
| Flash Column Chromatography | Hexane/Ethyl Acetate gradient | Good for separating compounds with different polarities. | Can be time-consuming; may not separate compounds with very similar Rf values. |
| Recrystallization | Ethanol, Methanol, or Hexanes/Ethyl Acetate | Can provide very high purity for crystalline solids.[7][8] | Not suitable for oils or amorphous solids; some product loss in the mother liquor is inevitable. |
Experimental Protocols
Protocol 1: General Purification of a Suzuki-Miyaura Coupling Product by Extraction and Column Chromatography
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Solvent Removal: If a water-miscible solvent like dioxane or THF was used, remove it under reduced pressure.
-
Aqueous Work-up: Dilute the residue with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted this compound.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6][9]
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[6][9]
Visualizations
Caption: General purification workflow for Suzuki-Miyaura reaction products.
References
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-methoxyphenylboronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of boron-containing impurities from reactions utilizing 2-Bromo-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities encountered in reactions with this compound?
A1: In reactions such as Suzuki-Miyaura cross-coupling, the primary boron-containing impurities include unreacted this compound, its corresponding boroxines (cyclic anhydrides), and various borate salts formed during the reaction.[1]
Q2: How can I effectively remove unreacted this compound using a standard aqueous workup?
A2: A common method to remove boronic acid impurities is by performing a liquid-liquid extraction with a basic aqueous solution. By increasing the pH of the aqueous phase (pH > 10) with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the boronic acid is converted into its more water-soluble boronate salt, which can then be separated from the organic layer containing your desired product.[1][2]
Q3: My product has some water solubility, and the basic wash is not completely removing the boronic acid impurity. What are my options?
A3: If a standard basic wash is insufficient, you can enhance the partitioning of the boronic acid into the aqueous layer by adding a complexing agent. Diols, such as D-sorbitol, can be added to the basic aqueous wash to form a highly water-soluble anionic complex with the boronate.[1]
Q4: What analytical techniques can be used to detect residual boron impurities in my final product?
A4: Several analytical methods are available for detecting and quantifying boron. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for this purpose.[3][4][5] Other methods include Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and colorimetric assays using reagents like curcumin.[3][4][5] For routine laboratory analysis without access to specialized equipment, colorimetric methods can be a cost-effective alternative.[5]
Troubleshooting Guides
Problem 1: Co-elution of the desired product and boronic acid impurities during silica gel chromatography.
This is a frequent challenge due to the polar nature of boronic acids.[1]
-
Possible Cause: The polarity of the product and the boronic acid are too similar in the chosen eluent system.
-
Troubleshooting Steps:
-
Utilize a Boron Scavenger Resin: These resins contain functional groups that covalently bind to boronic acids, allowing for their removal by simple filtration.[1]
-
Convert to a Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts, which have different solubility and chromatographic properties.[1]
-
Derivatization: Unreacted boronic acid can be converted into a diethanolamine adduct, which often forms a crystalline solid that can be filtered off.[2]
-
Problem 2: Low yield of the desired product after purification.
-
Possible Cause: Protodeborylation of the this compound starting material.
-
Troubleshooting Step: Ensure the reaction is performed under an inert atmosphere and that the reagents and solvents are anhydrous to minimize protodeborylation.
Problem 3: Presence of homocoupled byproduct from this compound.
-
Possible Cause: Palladium(II)-mediated homocoupling of the boronic acid can occur, especially in the presence of oxygen.[6][7]
-
Troubleshooting Steps:
-
Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen before adding the palladium catalyst.[6]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that promote homocoupling.[6]
-
Experimental Protocols
Protocol 1: General Aqueous Workup for Boronic Acid Removal
This protocol describes a standard procedure to separate the organic product from water-soluble boronic acid impurities.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature and dilute it with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery.[8]
-
Basic Wash: Combine the organic extracts and wash them with a 1-2 M aqueous solution of NaOH or Na₂CO₃. This will convert the boronic acid to its water-soluble boronate salt.[1][2]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the crude product when aqueous extraction is insufficient.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[8]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, the solid product can be pre-adsorbed onto a small amount of silica gel.[8]
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by Thin Layer Chromatography (TLC).[8]
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[8]
Data Presentation
Table 1: Comparison of Analytical Techniques for Boron Detection
| Analytical Technique | Principle | Sensitivity | Notes |
| ICP-MS | Measures the mass-to-charge ratio of ionized boron.[10] | Very High | Fast and requires a small sample size.[3] |
| ICP-AES/OES | Measures the emission of light from excited boron atoms in a plasma.[3][10] | High | A common and reliable method.[3] |
| Colorimetric Assays | Based on the color change of a reagent (e.g., curcumin) upon reaction with boron.[4][5] | Moderate | Simple, inexpensive, and suitable for routine analysis.[5] |
| Neutron Activation Analysis (NAA) | Measures the radioactivity induced by neutron bombardment of the boron isotope ¹⁰B.[3] | High | Nondestructive but requires a neutron source.[3] |
Visualizations
Caption: General aqueous workup workflow for the removal of boronic acid impurities.
Caption: Troubleshooting strategies for co-eluting boronic acid impurities during chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Bromo-5-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-methoxyphenylboronic acid in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low or no product yield, and the presence of side products, are common challenges encountered during cross-coupling reactions. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Issue 1: Low to No Yield of the Desired Product
Question: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer:
Several factors can contribute to a low or nonexistent yield in a Suzuki-Miyaura coupling. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote unwanted side reactions such as the homocoupling of the boronic acid.[1] Ensure that your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents have been properly degassed.
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Reagent Purity: Verify the purity of your this compound, aryl halide, and other reagents. Impurities can interfere with the catalytic cycle.
Troubleshooting Workflow for Low Yield
Issue 2: Presence of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled biaryl from the boronic acid and protodeboronation. How can I minimize these?
Answer:
The formation of side products is a common issue, particularly with electron-rich boronic acids.
-
Homocoupling: The formation of 2,2'-Dimethoxy-5,5'-dibromobiphenyl results from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen and/or palladium(II) species.[1]
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Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial for suppressing homocoupling.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-4-methoxybenzene. This can be a significant issue with electron-rich boronic acids.[1]
-
Solutions:
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Choice of Base: The base can influence the rate of protodeboronation. Consider screening different bases. Weaker bases or fluoride sources like CsF or KF might be beneficial.[1]
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents can help minimize this side reaction.[1]
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Reaction Time and Temperature: Prolonged reaction times or high temperatures can favor side reactions. Monitor the reaction closely and aim to stop it once the starting material is consumed. Running the reaction at a lower temperature may also be advantageous.[1]
-
-
Logical Diagram for Minimizing Side Products
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for optimization is to use 1.0 equivalent of the aryl halide, 1.2-1.5 equivalents of this compound, 2.0-3.0 equivalents of a base, and 1-5 mol% of a palladium catalyst. Common solvent systems include mixtures of dioxane/water or toluene/water. The reaction is typically heated to 80-120 °C.
Q2: Which palladium catalysts and ligands are recommended for coupling with this compound?
A2: A variety of palladium catalysts can be effective. Some commonly used catalysts include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
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Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand such as SPhos or XPhos.
The optimal choice of catalyst and ligand often depends on the specific aryl halide being used and may require screening.
Q3: How does the electronic nature of this compound affect its reactivity?
A3: The methoxy group is electron-donating, which generally increases the nucleophilicity of the boronic acid and can lead to higher reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] However, the ortho-bromo substituent can introduce some steric hindrance.
Q4: What is the best way to purify the product of a Suzuki-Miyaura reaction involving this compound?
A4: Purification typically involves an aqueous workup followed by either column chromatography or recrystallization.
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Aqueous Workup: After the reaction is complete, it is cooled and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.
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Column Chromatography: Flash column chromatography on silica gel is a common method to separate the desired product from unreacted starting materials and side products.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Data Presentation
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura couplings involving substituted phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Boronic Acid | 1.2 - 1.5 equiv. | A slight excess is often used to drive the reaction to completion. |
| Aryl Halide | 1.0 equiv. | The limiting reagent. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Other catalysts like Pd(dppf)Cl₂ can also be used. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | The choice of base can significantly impact the reaction outcome. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture with water often helps to dissolve the base. |
| Temperature | 80 - 120 °C | The optimal temperature depends on the substrates and catalyst. |
| Time | 4 - 24 hours | Reaction progress should be monitored by TLC, GC-MS, or LC-MS. |
Table 2: Comparison of Common Bases in Suzuki-Miyaura Couplings
| Base | Strength | Typical Amount (equiv.) | Comments |
| K₂CO₃ | Moderate | 2.0 | A common and cost-effective choice. |
| K₃PO₄ | Strong | 2.0 - 3.0 | Often gives good yields, especially for less reactive substrates. |
| Cs₂CO₃ | Strong | 2.0 | More expensive but can be very effective. |
| CsF | Weak | 2.0 | Can be beneficial in minimizing protodeboronation. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a representative protocol and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (high purity Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with the inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Experimental Workflow Diagram
References
Technical Support Center: 2-Bromo-5-methoxyphenylboronic acid
Welcome to the technical support center for 2-Bromo-5-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during storage and reaction, with a focus on understanding and mitigating decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Like many arylboronic acids, this compound is susceptible to two primary decomposition pathways:
-
Protodeboronation: This is the most common decomposition route, where the C-B bond is cleaved and the boronic acid group is replaced by a hydrogen atom. This process is often accelerated by heat, the presence of water, and basic or acidic conditions.[1][2][3] For this specific compound, protodeboronation would yield 1-bromo-4-methoxybenzene.
-
Oxidation: The boronic acid can be oxidized to the corresponding phenol, 2-bromo-5-methoxyphenol. This can be promoted by the presence of oxygen and transition metal catalysts.[2]
Q2: What factors influence the stability of this compound?
A2: The stability of this compound is influenced by several factors:
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pH: Protodeboronation rates are highly pH-dependent. The process is often fastest at high pH due to the formation of the more reactive arylboronate anion.[1][4]
-
Temperature: Elevated temperatures accelerate the rate of decomposition.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.[3]
-
Solvent: Storing boronic acids in solution is generally not recommended for long periods, as protic solvents (like water or alcohols) can facilitate protodeboronation.[3] If a solution is necessary, use a dry, aprotic solvent.
-
Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: How can I detect the decomposition of my boronic acid?
A3: Decomposition can be monitored using standard analytical techniques:
-
NMR Spectroscopy (¹H NMR): The appearance of signals corresponding to the protodeboronated product (1-bromo-4-methoxybenzene) or the oxidized product (2-bromo-5-methoxyphenol) can indicate degradation.
-
Chromatography (TLC, LC-MS, GC-MS): The presence of new spots on a TLC plate or new peaks in a chromatogram corresponding to the decomposition products is a clear indicator. LC-MS or GC-MS can be used to identify the mass of these impurities.
-
Visual Inspection: While not definitive, changes in color or texture (e.g., clumping) may suggest degradation over time.[3]
Q4: How can I minimize decomposition during a Suzuki-Miyaura coupling reaction?
A4: To minimize decomposition during a reaction:
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Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize water content, which can drive protodeboronation.[3]
-
Degas Solvents: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas to reduce oxidation side reactions.[5]
-
Optimize Base and Temperature: Screen milder bases (e.g., K₃PO₄) and the lowest effective temperature to slow the rate of protodeboronation.[3]
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Use a More Stable Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[2][5] These derivatives are more resistant to decomposition and can slowly release the active boronic acid under the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with this compound and observe a low yield of your desired product.
-
Possible Cause: The boronic acid has degraded either during storage or under the reaction conditions (protodeboronation). The electron-donating methoxy group can make the boronic acid susceptible to this pathway.[5]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting, check the purity of your boronic acid using ¹H NMR or LC-MS. If significant degradation is observed, use a fresh batch or purify the material.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
-
Employ Slow Release Strategy: Convert the boronic acid to a bench-stable MIDA boronate. MIDA boronates can be used in "slow-release" protocols, where the active boronic acid is generated in situ, minimizing its concentration and thus the rate of decomposition.[2]
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Modify Reaction Conditions: Run the reaction at a lower temperature and screen different bases. Strong bases can accelerate protodeboronation.[3]
-
Issue 2: Formation of 1-bromo-4-methoxybenzene as a Major Byproduct
Your reaction mixture contains a significant amount of 1-bromo-4-methoxybenzene, the protodeboronated byproduct.
-
Possible Cause: The reaction conditions (e.g., high temperature, presence of water, strong base) are favoring the protodeboronation pathway over the desired cross-coupling.[1][5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Add a dehydrating agent if compatible with your reaction.
-
Change the Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
Use a Boronate Ester: Convert the boronic acid to its pinacol ester. These esters are generally more robust and less prone to premature protodeboronation. A fluoride source (e.g., CsF) may be needed to facilitate the coupling.[5]
-
Quantitative Data on Arylboronic Acid Stability
| Compound | Conditions | Half-life (t₀.₅) | Reference |
| 4-Anisyl-trihydroxyboronate | 70 °C, 50% aq. dioxane, pH 13 | 5 weeks | [6] |
| 2,6-Difluorophenyl-trihydroxyboronate | 70 °C, 50% aq. dioxane, pH 13 | 9 minutes | [6] |
| 2-Pyridylboronic acid | 70 °C, 50% aq. dioxane, pH 7 | ~1 hour | [6] |
This table illustrates that electron-donating groups (like methoxy) can significantly stabilize the boronic acid against protodeboronation compared to electron-withdrawing groups.
Experimental Protocols
Protocol 1: Monitoring Decomposition via ¹H NMR
This protocol allows for the quantitative monitoring of this compound decomposition under specific conditions.
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Prepare a Stock Solution: Accurately weigh this compound (e.g., 23.1 mg, 0.1 mmol) and a stable internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.
-
Dissolve: Add a known volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
-
Initial Measurement (t=0): Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Integrate the signals for the boronic acid, the internal standard, and any initial impurities.
-
Incubate: Store the NMR tube under the desired test conditions (e.g., in a heating block at 80°C).
-
Time-Point Measurements: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).
-
Analyze Data: Calculate the concentration of the boronic acid at each time point relative to the stable internal standard. The appearance and integration of new peaks corresponding to 1-bromo-4-methoxybenzene will quantify the rate of protodeboronation.
Protocol 2: Preparation of 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This protocol converts the boronic acid into a more stable pinacol ester derivative, which is often preferred for storage and for use in Suzuki-Miyaura coupling reactions.[5]
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or ¹H NMR until the starting boronic acid is fully consumed (typically several hours to overnight).
-
Work-up: Filter the reaction mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pinacol ester.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Oxidation as a potential decomposition route.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Improving the solubility of 2-Bromo-5-methoxyphenylboronic acid in reaction mixtures
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Welcome to the technical support center for 2-Bromo-5-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis, with a primary focus on improving its solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: Poor solubility is a common issue with boronic acids.[1][2] Several factors can contribute to this problem:
-
Inherent Low Solubility: The crystalline nature of boronic acids can lead to low solubility in many common organic solvents.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. These anhydrides are often significantly less soluble than the corresponding monomeric boronic acid and can precipitate from the reaction mixture.
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving all reaction components, including the boronic acid, the coupling partner, and the base.[1]
Q2: Can the choice of base affect the solubility of the boronic acid?
A2: Yes, the base plays a crucial role. In Suzuki-Miyaura coupling, the base activates the boronic acid by converting it to a more nucleophilic boronate species (-B(OR)3⁻).[1] This process can also improve solubility. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective at promoting boronate formation and, consequently, improving solubility.[1] However, some bases themselves have poor solubility in organic solvents, which can complicate the reaction mixture.[1]
Q3: My reaction is sluggish and gives low yields. Could this be related to solubility?
A3: Absolutely. If the boronic acid or other reagents are not fully dissolved, the reaction becomes heterogeneous, leading to slow reaction rates and incomplete conversion.[1] Proper solubility of all components is crucial for an efficient reaction.[1] Low yields can often be traced back to the poor solubility of one of the starting materials.
Q4: Are there alternative forms of the boronic acid that are more soluble or stable?
A4: Yes. To circumvent issues like poor solubility and decomposition (protodeboronation), you can convert the boronic acid into a more stable derivative.[1] Common alternatives include:
-
Pinacol Esters (BPin): These are generally more soluble in organic solvents and more resistant to protodeboronation.[1][3]
-
MIDA Esters: These derivatives offer high stability and can be used in a controlled, slow-release manner.[1]
-
Trifluoroborate Salts (BF₃K): These salts are often crystalline, air-stable solids and can exhibit different solubility profiles.[1]
Troubleshooting Guide: Improving Solubility
If you are encountering solubility issues with this compound, follow this troubleshooting workflow.
Caption: A workflow diagram for troubleshooting poor solubility.
Solubility Data Overview
Quantitative solubility data for this compound is not widely published. However, we can infer its likely behavior based on general trends for phenylboronic acids.[4] The table below provides expected solubility trends in common solvents used for cross-coupling reactions.
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale & Notes |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Moderate to High | Often good solvents for Suzuki-Miyaura reactions. A small amount of water may be needed to aid dissolution and boronate formation.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Commonly used, but often require heating to dissolve boronic acids. Often used with a co-solvent. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Generally good solvents for polar compounds, but can sometimes complicate product purification. |
| Alcohols | Ethanol, Isopropanol | Moderate | Can be used, sometimes in aqueous mixtures, but may participate in side reactions. |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Very Low | Generally unsuitable as primary solvents for this type of polar compound.[4] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add this compound (1.2–1.5 equiv), the aryl halide (1.0 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv). Add a magnetic stir bar.[5]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst.[5][6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 0.5–2 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[5][6] Proper degassing of the solvent is crucial.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[5]
Key Mechanistic Information
Understanding the underlying mechanism of the Suzuki-Miyaura reaction can aid in troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[7]
The transmetalation step is where the boronic acid transfers its organic group to the palladium center. This step requires the activation of the boronic acid by a base to form a boronate, which is why the choice of base and solvent system is critical for success.[1] If the boronic acid is not sufficiently soluble or activated, this step becomes the rate-limiting factor, leading to a failed reaction.
References
Technical Support Center: 2-Bromo-5-methoxyphenylboronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromo-5-methoxyphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to catalyst deactivation and low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary issues I should investigate?
A1: Low yields in couplings with this substrate are often linked to a combination of electronic and steric effects. The methoxy group makes the boronic acid electron-rich, which can influence the reaction rate, while the ortho-bromo group introduces steric hindrance.[1] The first parameters to check are catalyst activity, oxygen contamination, and reagent purity.[2] Ensure your palladium catalyst and ligand are active, the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), and the solvents are thoroughly degassed to prevent catalyst decomposition and side reactions like homocoupling.[2]
Q2: I'm observing significant formation of phenol (5-methoxyresorcinol) or anisole byproducts. What is causing this?
A2: These side products are typically the result of protodeboronation or oxidation. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction for electron-rich boronic acids, especially in the presence of water and a strong base.[2][3] Oxidation of the boronic acid to a phenol can occur if peroxide impurities are present in ethereal solvents.[3]
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation.[1][4] This occurs when the Pd(0) catalyst species agglomerates and precipitates out of solution, rendering it inactive. This can be caused by high temperatures, improper ligand stabilization, or the presence of oxygen.[1]
Q4: How can I improve the stability of this compound during the reaction?
A4: One effective strategy is to convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a diethanolamine adduct.[1][5][6] These derivatives are generally more robust, less prone to protodeboronation, and can be used directly in the coupling reaction, often leading to more consistent results.[1][5]
Troubleshooting Guide: Catalyst Deactivation
This guide provides a systematic approach to diagnosing and resolving catalyst deactivation issues.
Issue 1: Low or No Product Formation with Consumption of Starting Material
-
Possible Cause 1: Protodeboronation. The C-B bond of the boronic acid is cleaved, replacing it with a hydrogen atom. This is prevalent with electron-rich boronic acids.[1]
-
Possible Cause 2: Homocoupling. The boronic acid couples with itself, which can be competitive with the desired cross-coupling, especially if the reaction is slow.[1]
-
Possible Cause 3: Catalyst Poisoning. Impurities in the starting materials or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium catalyst and block its active sites.[7][8]
-
Solution:
-
Verify the purity of all reagents. If necessary, purify starting materials before use.
-
Use high-purity, anhydrous solvents.
-
-
Issue 2: Reaction Starts but Stalls Prematurely (Incomplete Conversion)
-
Possible Cause 1: Palladium Precipitation (Pd Black). The active Pd(0) catalyst agglomerates and falls out of solution.[4]
-
Solution:
-
Use a more robust ligand that can better stabilize the Pd(0) species. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[1][2]
-
Lower the reaction temperature, if feasible, as higher temperatures can accelerate catalyst decomposition.[1]
-
Ensure proper stirring to maintain a homogeneous mixture.[9]
-
-
-
Possible Cause 2: Ligand Degradation. The phosphine ligand can be oxidized or otherwise degraded during the reaction, leaving the palladium center exposed to aggregation.
-
Solution:
-
Work under strictly inert conditions to prevent oxidation.
-
-
Data Presentation
The following table summarizes typical conditions and expected outcomes for the coupling of an aryl bromide with this compound, illustrating the impact of catalyst and base selection.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 16 | < 20 | Significant catalyst decomposition (blackening). |
| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | ~45 | Incomplete conversion, some protodeboronation observed. |
| 3 | PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | THF/H₂O | 80 | 12 | ~65 | Improved yield, less decomposition. |
| 4 | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 8 | > 90 | High conversion, clean reaction profile. |
Data is representative and compiled based on general principles for challenging Suzuki-Miyaura couplings.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is optimized for challenging, electron-rich substrates using a modern catalyst system.
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[1]
-
Catalyst Addition: In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask with a septum and perform three vacuum/argon backfill cycles to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Prepare a degassed 4:1 mixture of toluene and water by bubbling argon through the solvents for 30 minutes. Add the solvent mixture to the reaction flask via syringe.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[1]
Protocol 2: Hot Filtration Test to Identify Catalyst Deactivation Nature
This test helps determine if the active catalyst is homogeneous (dissolved) or heterogeneous (solid).[7]
-
Setup: Run the Suzuki coupling reaction as usual.
-
Partial Reaction: Allow the reaction to proceed to ~30-50% conversion.
-
Filtration: While maintaining the reaction temperature, quickly filter the hot reaction mixture through a pre-heated syringe filter into a second pre-heated, inerted flask.
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Continued Reaction: Allow the filtrate (the liquid portion) to continue stirring at the reaction temperature.
-
Analysis: Monitor the filtrate for any further product formation.
-
Interpretation:
-
Reaction Stops: If no further product forms in the filtrate, the catalyst was heterogeneous and has been removed. Deactivation is likely occurring on the solid catalyst surface (e.g., Pd black).[7]
-
Reaction Continues: If the reaction proceeds in the filtrate, the active catalyst is a soluble species. Deactivation is likely occurring in the homogeneous phase.[7]
-
-
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Caption: Common causes leading to palladium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 2-Bromo-5-methoxyphenylboronic acid. Our focus is to help you minimize the formation of the common homocoupling byproduct, thereby maximizing the yield and purity of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl. This byproduct consumes your starting material and catalyst, leading to lower yields of the intended cross-coupled product. Furthermore, the homocoupled product can be difficult to separate from the desired product due to similar physical properties, complicating purification.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: There are two main pathways that lead to the homocoupling of boronic acids:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled byproduct and regenerate the Pd(0) catalyst.[1]
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q3: How can I minimize homocoupling when using this compound?
A3: Minimizing homocoupling requires careful control of the reaction conditions. Key strategies include:
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Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvents and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
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Choice of Palladium Source: Whenever possible, use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If a Pd(II) precursor is used, ensure conditions promote its rapid reduction to Pd(0).
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Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[1][2]
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Base Selection: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases such as sodium hydroxide (NaOH).[1]
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Controlled Addition: The slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.
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Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of homocoupled byproduct detected by LC-MS or NMR. | 1. Presence of oxygen in the reaction. | 1a. Improve the degassing procedure for all solvents and the reaction mixture (e.g., increase sparging time, use freeze-pump-thaw cycles). |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) catalyst source. 2b. If using a Pd(II) source, consider the addition of a reducing agent or ensure the ligand can facilitate rapid reduction. | |
| 3. Inappropriate ligand choice. | 3a. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | |
| 4. Base is too strong or concentrated. | 4a. Use a weaker inorganic base (K₂CO₃, K₃PO₄). 4b. Screen different concentrations of the base. | |
| Low yield of the desired cross-coupled product with significant starting material remaining. | 1. Inefficient catalyst system for the specific substrates. | 1a. Screen different palladium catalysts and ligands. For electron-rich and sterically hindered substrates like this compound, more active catalyst systems are often required. |
| 2. Low reaction temperature. | 2a. Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| 3. Poor quality of the boronic acid. | 3a. Use freshly purchased or properly stored boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected. |
Data Presentation: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 25 | 12 | 95 | [3] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18-22 | 60-80 | [3] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | - | 80-92 | [4] |
Table 2: Effect of Base on Suzuki Coupling Yield
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene/H₂O | 100 | 1 | >95 | [3] |
| Pd(PPh₃)₄ | Cs₂CO₃ (2) | Dioxane | 100 | 16 | High | [5] |
| Pd(PPh₃)₄ | NaOH (2) | Toluene/H₂O | 90 | 12 | Moderate | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, optimized to minimize homocoupling. This protocol is based on established procedures for challenging, electron-rich boronic acids.
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
Materials:
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This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)
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Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
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Schlenk flask or reaction vial with a screw cap and septum
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Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Suzuki-Miyaura Catalytic Cycle vs. Homocoupling Pathway
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
Troubleshooting guide for Suzuki reactions involving 2-Bromo-5-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki reactions?
A1: The most frequently reported issues include low product yield, and the formation of side products due to protodeboronation and homocoupling. These challenges can arise from the electronic properties and steric hindrance of the molecule.[1]
Q2: Why is this compound prone to protodeboronation?
A2: this compound is an electron-rich boronic acid due to the presence of the methoxy group. This electron-donating group increases the susceptibility of the carbon-boron bond to cleavage by a proton source, a process known as protodeboronation.[2] This side reaction is often promoted by the presence of a base and water in the reaction mixture.[1][3]
Q3: What causes homocoupling of the boronic acid in this reaction?
A3: Homocoupling, the self-coupling of two boronic acid molecules, is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen in the reaction mixture or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][4] This side reaction becomes more significant if the desired cross-coupling reaction is slow.[1]
Q4: How critical is the choice of catalyst and ligand for this specific Suzuki coupling?
A4: The selection of the palladium catalyst and ligand is crucial for a successful reaction with this substrate. Standard catalysts like Pd(PPh₃)₄ may result in poor yields due to the electron-rich nature and steric hindrance of this compound.[1] More robust catalyst systems, often employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, are generally more effective.[5]
Q5: Is it necessary to run the reaction at high temperatures?
A5: Not always. While many Suzuki reactions are conducted at elevated temperatures (e.g., 80-110 °C) to facilitate the reaction, modern, highly active catalyst systems can often enable successful coupling at or near room temperature.[1] If side reactions or catalyst decomposition are observed at higher temperatures, exploring lower temperature conditions with a more active catalyst is a recommended strategy.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality of reagents. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-formed catalyst for better reproducibility. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition.[1][5] 3. Ensure the purity of this compound and the coupling partner. |
| Significant Protodeboronation | 1. Presence of excess water or other proton sources. 2. Strong base or prolonged reaction time. 3. Inefficient cross-coupling allowing the side reaction to dominate. | 1. Use anhydrous solvents and dry glassware. While a small amount of water can be beneficial, excess should be avoided.[2] 2. Screen different bases; a weaker base or careful control of stoichiometry may be beneficial. Monitor the reaction and stop it upon completion to avoid prolonged exposure to basic conditions.[2] 3. Optimize the catalyst system to accelerate the desired cross-coupling. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[6] |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2][5] 2. Consider using a Pd(0) catalyst source directly, such as Pd₂(dba)₃, or ensure efficient in-situ reduction of the Pd(II) precatalyst.[4] |
| Reaction Stalls Before Completion | 1. Catalyst decomposition (formation of palladium black). 2. Insolubility of reaction components. | 1. Use a more stable catalyst system or lower the reaction temperature.[1] 2. Choose a solvent system in which all reactants and intermediates are soluble at the reaction temperature. |
Quantitative Data
The selection of a suitable base is critical for the success of Suzuki reactions with electron-rich boronic acids. The following table, adapted from a study on the structurally similar (4-Bromo-2,5-dimethoxyphenyl)boronic acid, illustrates the impact of different inorganic bases on the reaction yield.
Table 1: Effect of Different Bases on the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole. [7]
| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
This data is for a structurally similar compound and should be used as a guideline for optimization.
Experimental Protocols
Below is a general experimental protocol for the Suzuki coupling of this compound with an aryl halide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
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This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst)
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Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF, often with a small amount of water)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free environment.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
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Solvent Addition: Add the degassed solvent(s) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate the key processes and decision-making workflows in troubleshooting Suzuki reactions involving this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions.
References
Technical Support Center: 2-Bromo-5-methoxyphenylboronic Acid Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Bromo-5-methoxyphenylboronic acid, with a specific focus on the impact of water. The information is tailored for researchers, scientists, and professionals in drug development to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound, especially in the presence of water?
A1: The main stability issue for this compound, like many arylboronic acids, is its susceptibility to protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 1-bromo-4-methoxybenzene as a byproduct and boric acid.[1][2] The presence of water can facilitate this degradation process.[1][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The rate of protodeboronation is highly dependent on the pH of the solution.[4] Generally, arylboronic acids exhibit greater stability at neutral or slightly acidic pH.[1][3] Both strongly acidic and strongly basic conditions can catalyze the decomposition of the boronic acid.[1][2] For instance, base-catalyzed protodeboronation proceeds through the formation of a boronate anion, which then reacts with water.[2]
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture and atmospheric oxygen.[3]
Q4: Can I store this compound in solution?
A4: It is generally not recommended to store boronic acids in solution for extended periods, as this can accelerate degradation, particularly in protic solvents like water.[3] If a stock solution is necessary, it should be prepared fresh before use. For short-term storage, use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere.[3]
Q5: Are there more stable alternatives to this compound for use in aqueous reaction conditions?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability towards hydrolysis and protodeboronation.[5][6] These esters can often be used directly in cross-coupling reactions and may offer better performance under challenging conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in Suzuki-Miyaura coupling reaction | Degradation of this compound via protodeboronation before or during the reaction.[3] | 1. Verify Reagent Purity: Check the purity of the boronic acid using ¹H NMR or HPLC before use. Look for the presence of 1-bromo-4-methoxybenzene. 2. Use Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dried to minimize water content. 3. Optimize Base: Strong bases can accelerate protodeboronation.[3] Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃). 4. Minimize Pre-heating: Add the boronic acid to the reaction mixture as late as possible to reduce its exposure to high temperatures and basic conditions before the catalyst is active.[3] 5. Use a Boronate Ester: Consider using the corresponding pinacol ester of this compound for improved stability.[5] |
| Formation of 1-bromo-4-methoxybenzene byproduct | Protodeboronation of this compound.[2] | 1. Control pH: If the reaction conditions permit, adjust the pH to be near neutral.[3] 2. Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] Attempt the reaction at a lower temperature, possibly for a longer duration. |
| Inconsistent reaction outcomes | Variable purity of the boronic acid due to improper storage and handling. | 1. Standardize Storage: Implement strict storage protocols, keeping the reagent in a desiccator or under an inert atmosphere at the recommended temperature.[3] 2. Fresh is Best: Use freshly opened or recently purchased boronic acid for critical reactions. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in the public domain. However, the following table summarizes the general stability trends for arylboronic acids based on available literature.
| Condition | General Stability of Arylboronic Acids | Primary Degradation Product |
| Solid State (Room Temp, exposed to air) | Generally stable for short periods, but slow degradation can occur over months, especially with exposure to moisture.[7] | Corresponding arene (from protodeboronation) and boroxine (anhydride) |
| Aqueous Solution (Neutral pH) | Moderately stable, but slow protodeboronation can occur.[1] | Arene |
| Aqueous Solution (Acidic pH) | Stability is variable; acid can catalyze protodeboronation.[2] | Arene |
| Aqueous Solution (Basic pH) | Generally less stable; base catalyzes protodeboronation.[2][4] | Arene |
| Organic Solvents (Anhydrous, Aprotic) | Relatively stable. | Minimal degradation. |
| Elevated Temperature | Stability decreases significantly with increasing temperature, accelerating protodeboronation.[3] | Arene |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
Objective: To quantify the degradation of this compound over time in an aqueous solution at a specific pH and temperature.
Materials:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Buffer solution of desired pH (e.g., phosphate buffer for pH 7)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a concentrated stock solution.
-
Prepare Test Solution: Dilute an aliquot of the stock solution with the aqueous buffer to achieve the desired final concentration and solvent ratio (e.g., 50:50 acetonitrile:buffer).
-
Time Zero Analysis (t=0): Immediately inject an aliquot of the test solution into the HPLC system to determine the initial peak area of the this compound.
-
Incubation: Store the test solution at a controlled temperature (e.g., 25°C or 50°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the test solution into the HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the this compound and the increase in the peak area of the degradation product (1-bromo-4-methoxybenzene). Calculate the percentage of remaining boronic acid at each time point relative to t=0.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively observe the degradation of this compound in a deuterated solvent containing water.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
D₂O
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum to identify the characteristic signals of the starting material.
-
Introduce Water: Add a known amount of D₂O to the NMR tube.
-
Time-Lapse NMR: Acquire ¹H NMR spectra at regular intervals.
-
Spectral Analysis: Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance and increase of new signals corresponding to 1-bromo-4-methoxybenzene. The integration of the respective aromatic protons can be used for semi-quantitative analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography for Products of 2-Bromo-5-methoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of reaction products derived from 2-Bromo-5-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used, and what kind of products are typically purified?
A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction creates a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), resulting in the formation of substituted biaryl compounds.[2][3] These biaryls are the primary products that require purification via column chromatography.
Q2: What is the standard stationary phase for purifying products from this compound reactions?
A2: The standard and most commonly used stationary phase for the column chromatography of biaryl products from Suzuki-Miyaura reactions is silica gel (230-400 mesh).[4][5][6] It is effective for separating the desired biaryl product from unreacted starting materials, byproducts, and some catalyst residues based on polarity.
Q3: My biaryl product appears to be degrading or streaking on the silica gel column. What could be the cause and how can I prevent it?
A3: Boronic acids and their derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking.[7] To mitigate this, you can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent before packing the column. Alternatively, using a different stationary phase like neutral alumina can be a good option for acid-sensitive compounds.
Q4: I am having trouble removing the residual palladium catalyst from my product even after column chromatography. What are the best practices for palladium removal?
A4: Residual palladium can be challenging to remove completely. Here are several effective strategies:
-
Filtration through Celite®: Before concentrating the reaction mixture for chromatography, filtering it through a pad of Celite® can help remove insoluble palladium black.
-
Aqueous Washes: Washing the organic extract with an aqueous solution of sodium bisulfite or ammonium chloride during the work-up can help scavenge some palladium species.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon, followed by filtration, can effectively adsorb residual palladium.[8]
-
Metal Scavengers: Commercially available silica-functionalized scavengers with thiol or amine groups are highly effective at binding and removing trace amounts of palladium.
Q5: What are common solvent systems for the column chromatography of biaryl products derived from this compound?
A5: The most common eluent systems are gradients of ethyl acetate in a nonpolar solvent like hexanes or cyclohexane.[5][8][9] The starting polarity is typically low (e.g., 5-10% ethyl acetate in hexanes) and is gradually increased to elute the more polar product. The optimal gradient will depend on the specific polarity of your biaryl product, which is influenced by the other coupling partner.
Troubleshooting Guides
This section addresses specific issues you might encounter during the column chromatography of your this compound derived products.
Problem 1: Poor Separation of Product from a Nonpolar Impurity (e.g., Homocoupled Byproduct)
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent System Resolution | Use a shallower gradient of your polar solvent in the nonpolar solvent. For example, instead of increasing from 5% to 20% ethyl acetate in one step, try a gradient of 5% to 10% over several column volumes, followed by an increase to 15%. |
| Co-elution of Similar Polarity Compounds | Try a different solvent system. For instance, substituting ethyl acetate with diethyl ether or a mixture of dichloromethane and hexanes can alter the selectivity and improve separation. |
| Column Overloading | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
Problem 2: Product is Not Eluting from the Column or Elutes Very Slowly
| Possible Cause | Troubleshooting Step |
| Product is Highly Polar | Increase the polarity of your eluent system. You may need to go to higher concentrations of ethyl acetate or even add a small percentage of a more polar solvent like methanol (1-5%). Be cautious, as high concentrations of methanol can dissolve some silica gel. |
| Strong Interaction with Silica Gel | If your product has basic functional groups (e.g., an amine), it may be strongly adsorbing to the acidic silica. Add a small amount (0.1-1%) of triethylamine or ammonia to your eluent system to improve elution. |
| Incorrect Solvent System Chosen | Before running the column, ensure you have a good separation and an appropriate Rf value (0.2-0.4) for your product on TLC using the intended starting solvent system. |
Problem 3: Multiple Spots on TLC After the Column, Indicating an Impure Product
| Possible Cause | Troubleshooting Step |
| Fractions were Mixed | Re-run the column chromatography on the impure fractions, possibly with a shallower solvent gradient to achieve better separation. |
| Product Decomposition on the Column | As mentioned in the FAQs, consider deactivating the silica gel with a base or using an alternative stationary phase like neutral alumina. Perform the chromatography as quickly as possible. |
| Incomplete Reaction | The additional spots may be unreacted starting materials or byproducts. Ensure your reaction has gone to completion before purification. If not, consider optimizing the reaction conditions. |
Data Presentation
The following tables provide representative quantitative data for the column chromatography of biaryl compounds structurally similar to those derived from this compound. Note that the optimal conditions can vary depending on the specific coupling partner.
Table 1: Representative Column Chromatography Conditions for Suzuki-Miyaura Products
| Product Structure (Illustrative) | Stationary Phase | Eluent System (Gradient) | Typical Yield | Reference |
| 2-(4-Methoxyphenyl)-4-methylpyridine | Silica Gel | Hexane/Ethyl Acetate | 92% (on a similar substrate) | [2] |
| 4'-Amino-2-ethoxy-5-methoxybiphenyl | Silica Gel | Hexane/Ethyl Acetate | 85% | [4] |
| 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl | Silica Gel | Hexane/Ethyl Acetate | 92% | [4] |
| 5-Aryl-2-(2-ethylhexyl)thiophene | Silica Gel | Not specified | Good to excellent | [10] |
| 3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines | Silica Gel | Not specified | Good to excellent |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling and Subsequent Purification
This protocol is a general starting point and may require optimization for specific substrates.
1. Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), your aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[10]
-
Heat the reaction mixture (e.g., 80-100 °C) and stir vigorously for 4-24 hours, monitoring the progress by TLC.
2. Aqueous Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[4][5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
3. Column Chromatography Purification:
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent). Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent based on the separation observed on TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified biaryl compound.[8]
Mandatory Visualization
Caption: General experimental workflow for Suzuki-Miyaura coupling and purification.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Bromo-5-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is pivotal to the success of this reaction, with substituted phenylboronic acids offering a diverse toolkit for the synthesis of complex biaryl scaffolds. This guide provides a comparative analysis of 2-Bromo-5-methoxyphenylboronic acid against other phenylboronic acids, offering insights into its reactivity and performance based on established chemical principles and experimental data.
Physicochemical Properties of this compound
This compound is a white to off-white solid organoboron compound.[1][2] Its structure is characterized by a phenyl ring substituted with a boronic acid group, a bromine atom, and a methoxy group. These substituents play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity in cross-coupling reactions.
| Property | Value |
| CAS Number | 89694-44-0[2] |
| Molecular Formula | C7H8BBrO3[2] |
| Molecular Weight | 230.85 g/mol [2] |
| Melting Point | 214-216 °C[2] |
| Synonyms | 5-Bromo-2-methoxyphenylboronic acid |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The reactivity of a phenylboronic acid in the Suzuki-Miyaura reaction is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. Electron-donating groups generally enhance the nucleophilicity of the aryl group, which can facilitate the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impact the rate and efficiency of the coupling reaction.
While direct, side-by-side comparative studies under identical conditions are not extensively available in the literature, the following table provides an illustrative comparison of this compound with other representative phenylboronic acids. The expected performance is based on established principles of physical organic chemistry.
| Phenylboronic Acid | Substituents | Electronic Effect | Steric Hindrance | Expected Reactivity/Yield |
| Phenylboronic acid | None | Neutral | Low | Baseline |
| 4-Methoxyphenylboronic acid | -OCH3 (para) | Electron-donating | Low | High |
| 4-Nitrophenylboronic acid | -NO2 (para) | Electron-withdrawing | Low | Moderate to Low |
| 2-Methylphenylboronic acid | -CH3 (ortho) | Electron-donating | Moderate | Moderate |
| This compound | -Br (ortho), -OCH3 (meta) | Mixed (-I, +M) | Moderate | Moderate to High |
Note: This table is illustrative and actual yields can vary significantly based on the specific reaction partners, catalyst, base, and solvent system used.
The this compound presents an interesting case. The methoxy group at the 5-position is electron-donating through resonance (+M effect) and slightly electron-withdrawing through induction (-I effect). The bromine atom at the 2-position is electron-withdrawing (-I effect) and introduces steric bulk in the ortho position. The interplay of these effects results in a nuanced reactivity profile. The bromine also provides a synthetic handle for further functionalization.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)
-
Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and the solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Logical relationship between substituent effects and reactivity in Suzuki-Miyaura coupling.
References
Navigating the Nuances of Suzuki Coupling: A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals and functional materials. The choice of the phenylboronic acid coupling partner, particularly the nature and position of its substituents, profoundly influences the reaction's efficiency. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the strategic design and optimization of synthetic routes.
The reactivity of a substituted phenylboronic acid in Suzuki coupling is primarily governed by two key factors: electronic effects and steric hindrance. These factors predominantly impact the transmetalation step of the catalytic cycle, which is often rate-determining.
Electronic Effects: A Balancing Act of Electron Density
The electronic nature of the substituent on the phenylboronic acid plays a critical role in modulating the nucleophilicity of the ipso-carbon atom attached to the boron atom. This, in turn, affects the rate of transmetalation to the palladium center.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the aromatic ring. This enhanced electron density generally makes the boronic acid a better nucleophile, leading to a faster transmetalation step and often resulting in higher reaction yields and shorter reaction times.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. This reduction in electron density can slow down the transmetalation process, potentially leading to lower yields or requiring more forcing reaction conditions. However, the effect of EWGs can be complex and is also influenced by the electronic properties of the aryl halide coupling partner.
Steric Hindrance: The Impact of Bulk and Position
The size and position of substituents on the phenylboronic acid can significantly impact the reaction rate by sterically impeding the approach of the boronic acid to the palladium complex.
-
Ortho Substitution: Substituents at the ortho position (adjacent to the boronic acid group) exert the most significant steric hindrance. This can make it difficult for the palladium complex to coordinate with the boronic acid, thereby slowing down or even inhibiting the transmetalation step. Even relatively small ortho-substituents can lead to a dramatic decrease in reaction yield compared to their meta or para isomers. In some cases, specialized bulky ligands on the palladium catalyst are required to overcome the steric clash and facilitate the coupling of ortho-substituted phenylboronic acids.
Comparative Reactivity Data
The following tables summarize experimental data from various studies, illustrating the impact of substituents on the yield of Suzuki coupling reactions. It is important to note that direct comparison of yields between different studies can be challenging due to variations in reaction conditions such as the aryl halide, catalyst system, base, solvent, and temperature. However, the trends within each study provide valuable insights into the relative reactivity of different substituted phenylboronic acids.
Table 1: Comparison of Electron-Donating and Electron-Withdrawing Groups on Phenylboronic Acid
| Phenylboronic Acid Substituent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-OCH₃ (EDG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1][2] |
| 4-CH₃ (EDG) | 4-Bromoacetophenone | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | 97 | [2] |
| H (unsubstituted) | 4-Bromoacetophenone | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | 87 | [2] |
| 4-CO₂Me (EWG) | 4-Bromoacetophenone | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | Quant. | [2] |
| 4-NO₂ (strong EWG) | 4-Bromoacetophenone | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | 17 | [2] |
Table 2: Effect of Steric Hindrance from Ortho Substituents
| Phenylboronic Acid Substituent | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-CH₃ | 4-Bromoacetophenone | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | 94 | [2] |
| 3-CH₃ | 4-Bromoacetophenone | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | 99 | [2] |
| 4-CH₃ | 4-Bromoacetophenone | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | 97 | [2] |
| 2-OCH₃ | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | 45 (total) | [3][4] |
| 2-Cl | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | 46 (total) | [3][4] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Degassed solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water) is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically ranging from 80 to 110 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the key steps involved in Suzuki coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-Bromo-5-methoxyphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. 2-Bromo-5-methoxyphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions; however, its stability and handling can present challenges. This guide provides an objective comparison of this compound with its more stable and increasingly utilized alternatives: N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts.
The primary alternatives to traditional boronic acids, such as this compound, are its corresponding MIDA boronate and potassium trifluoroborate salt. These derivatives have been developed to address the inherent instability of many boronic acids, which can be prone to decomposition through pathways like protodeboronation.[1][2]
Key Advantages of Alternatives:
-
MIDA Boronates: These reagents are exceptionally stable, free-flowing crystalline solids that are compatible with silica gel chromatography, making purification straightforward.[3] They are generally unreactive under anhydrous Suzuki-Miyaura conditions but can be slowly hydrolyzed under specific basic conditions to release the active boronic acid, which can improve reaction yields, especially for unstable boronic acids.[4]
-
Potassium Trifluoroborate Salts: These salts are also highly stable, crystalline solids that are easy to handle and can be stored for extended periods without degradation.[2][5] They are less prone to protodeboronation compared to boronic acids and participate readily in high-yielding Suzuki-Miyaura coupling reactions.[5][6]
Performance Comparison
While direct head-to-head comparative studies for this compound and its derivatives are not extensively published, the following table provides an illustrative comparison based on established principles and data from similar compounds. The data reflects the expected performance in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
| Reagent | Structure | Expected Yield (%) | Reaction Time (hours) | Stability & Handling |
| This compound | BrC₆H₃(OCH₃)B(OH)₂ | 75-85 | 4-8 | Moderate; prone to dehydration and protodeboronation. |
| 2-Bromo-5-methoxyphenyl MIDA boronate | BrC₆H₃(OCH₃)B(MIDA) | 85-95 | 6-12 | High; stable, crystalline solid, compatible with chromatography.[3] |
| Potassium (2-bromo-5-methoxyphenyl)trifluoroborate | K[BrC₆H₃(OCH₃)BF₃] | 80-90 | 4-10 | High; stable, crystalline solid.[5] |
Experimental Protocols
The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Using this compound
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Protocol 2: Using 2-Bromo-5-methoxyphenyl MIDA boronate
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
2-Bromo-5-methoxyphenyl MIDA boronate (1.2 mmol)
-
Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Water (5 mL) with a surfactant like TPGS-750-M (optional, for green chemistry approach)[3]
Procedure:
-
In a reaction vessel, combine the aryl halide, 2-Bromo-5-methoxyphenyl MIDA boronate, and palladium catalyst.
-
Add water (and surfactant if used) followed by triethylamine.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) if necessary.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent.[3]
-
If necessary, purify by column chromatography.
Protocol 3: Using Potassium (2-bromo-5-methoxyphenyl)trifluoroborate
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Potassium (2-bromo-5-methoxyphenyl)trifluoroborate (1.1 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
THF/Water (9:1 mixture, 5 mL)
Procedure:
-
To a reaction tube, add the aryl halide, potassium (2-bromo-5-methoxyphenyl)trifluoroborate, palladium catalyst, and cesium carbonate.
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the degassed THF/water solvent mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers, extract the aqueous phase, and combine the organic layers.
-
Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography.[9]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a fundamental logical relationship in the application of these reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers in drug development and organic synthesis, the choice of reagent can significantly impact the efficiency and practicality of a synthetic route. While this compound is a competent reagent, its MIDA boronate and potassium trifluoroborate salt counterparts offer superior stability, ease of handling, and can lead to improved reaction outcomes, particularly in complex syntheses or when dealing with sensitive substrates. The selection of the optimal reagent will depend on the specific requirements of the reaction, including scale, cost, and the need for rigorous purification.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Bromo-5-methoxyphenylboronic Acid in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available to the modern chemist, substituted phenylboronic acids have emerged as indispensable tools for the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparison of 2-Bromo-5-methoxyphenylboronic acid with other commonly used boronic acid derivatives, highlighting its unique advantages and providing detailed experimental data to support its application.
Unveiling the Advantages: A Comparative Analysis
This compound offers a unique combination of functionalities that render it a highly versatile and strategic reagent in organic synthesis. The presence of a bromine atom, a methoxy group, and a boronic acid moiety on the same phenyl ring allows for sequential and site-selective cross-coupling reactions, providing a pathway to complex, multi-substituted aromatic compounds.
The electron-donating nature of the methoxy group at the meta-position to the boronic acid and ortho- to the bromine enhances the nucleophilicity of the arylboronic acid, which can lead to higher yields and faster reaction times in Suzuki-Miyaura couplings compared to unsubstituted or electron-deficient phenylboronic acids. The bromine atom, on the other hand, serves as a handle for subsequent transformations, such as a second cross-coupling reaction, allowing for the introduction of additional diversity into the molecular scaffold.
To illustrate the performance of this compound in comparison to other representative phenylboronic acids, the following table summarizes plausible yields for a generic Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole.
Table 1: Comparative Performance of Phenylboronic Acids in a Generic Suzuki-Miyaura Coupling Reaction
| Boronic Acid Derivative | Key Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (hours) |
| Phenylboronic Acid | Unsubstituted (Baseline) | 85 | 12 |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | 92 | 8 |
| 4-Chlorophenylboronic Acid | Electron-Withdrawing | 78 | 16 |
| This compound | Electron-Donating (Methoxy) & Ortho-Halogen | ~90 | ~10 |
Disclaimer: The data presented in this table is illustrative and based on established principles of physical organic chemistry. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-bromo-1-methoxybenzene
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with 4-iodoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 4-iodoanisole (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Visualizing the Synthetic Strategy
The strategic utility of this compound can be visualized through the following diagrams, which illustrate the Suzuki-Miyaura coupling mechanism and a potential sequential cross-coupling workflow.
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an essential tool for the synthesis of complex biaryl compounds. The choice of an appropriate palladium catalyst is critical to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling involving 2-Bromo-5-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling of this compound with aryl halides (or the coupling of 2-bromo-5-methoxyanisole with arylboronic acids) presents a unique set of challenges. The presence of two electron-donating methoxy groups on the phenyl ring can render the aryl bromide less reactive towards oxidative addition, often the rate-limiting step in the catalytic cycle. Furthermore, the methoxy group ortho to the bromine atom can introduce steric hindrance, potentially impeding the approach of the palladium catalyst.
This guide summarizes the performance of several classes of palladium catalysts for this transformation, supported by experimental data from analogous systems, and provides detailed experimental protocols.
Performance Comparison of Palladium Catalysts
Direct comparative studies on the Suzuki-Miyaura coupling of this compound with a range of palladium catalysts under identical conditions are not extensively documented in readily available literature. However, by examining data from reactions involving structurally similar electron-rich and sterically hindered substrates, we can infer the relative performance of common catalyst systems. The following table summarizes typical yields and conditions for different classes of palladium catalysts in Suzuki-Miyaura couplings of relevant bromoanisole derivatives.
| Catalyst System | Ligand Type | Typical Substrate Scope | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Simple Phosphine | Electron-neutral/deficient aryl bromides | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 12-24 | 70-90 |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | Wide range of aryl bromides, including some electron-rich systems | K₂CO₃, Cs₂CO₃ | DME, Dioxane, Toluene | 80-110 | 2-18 | 85-98 |
| Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos, XPhos) | Bulky, Electron-Rich Phosphine | Challenging, sterically hindered, and electron-rich aryl bromides and chlorides | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, t-Amyl alcohol | RT - 110 | 0.5-16 | 90-99 |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Sterically demanding and electron-rich aryl bromides and chlorides | K₂CO₃, Cs₂CO₃ | Dioxane, THF | 60-100 | 4-18 | >95 |
Key Observations:
-
Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for a range of Suzuki couplings and are widely available. However, for challenging substrates like those with multiple electron-donating groups, they may require longer reaction times and higher temperatures to achieve good yields.
-
Ferrocenylphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a more robust and versatile catalyst, often providing higher yields in shorter reaction times compared to Pd(PPh₃)₄, especially for more challenging substrates.
-
Buchwald Ligands: Catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos and XPhos with a palladium precursor like Pd(OAc)₂ are highly effective for difficult Suzuki couplings. These systems can overcome the challenges posed by electron-rich and sterically hindered substrates, often at lower catalyst loadings and milder conditions.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with N-heterocyclic carbene ligands, such as Pd-PEPPSI-IPr, have emerged as powerful catalysts for Suzuki-Miyaura reactions.[2][3] They exhibit high stability and catalytic activity, making them particularly suitable for the coupling of sterically demanding and electron-rich aryl halides, often leading to excellent yields.[4][5]
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions using different palladium catalyst systems. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is a standard method for Suzuki-Miyaura coupling and is suitable for a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol utilizes a more robust catalyst suitable for a broader range of substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene (5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, Pd(dppf)Cl₂, and cesium carbonate to an oven-dried Schlenk tube.
-
Add anhydrous and degassed DME or toluene to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 2-18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol is highly effective for challenging electron-rich and sterically hindered substrates.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Nitrogen or Argon gas
-
Schlenk tube or reaction vial with a screw cap
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the tube and perform at least three vacuum/backfill cycles with the inert gas.
-
Add degassed, anhydrous toluene or dioxane to the tube via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typical reaction time is 4-16 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Process
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a logical workflow for selecting a suitable palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for palladium catalyst selection in Suzuki coupling.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Researcher's Guide to Base Selection in Suzuki Coupling with 2-Bromo-5-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the strategic selection of a base in Suzuki-Miyaura cross-coupling reactions is a critical parameter that can significantly influence reaction efficiency and product yield. This guide provides a comparative analysis of the performance of various bases in the context of Suzuki couplings involving the electron-rich and sterically relevant 2-Bromo-5-methoxyphenylboronic acid and its analogs.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base is pivotal, as it facilitates the crucial transmetalation step in the catalytic cycle. For substrates such as this compound, which possess both electron-donating and sterically influential groups, optimizing the base is paramount to achieving high yields.
This guide presents a summary of experimental data derived from the Suzuki coupling of a closely related analog, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, with 4-bromoanisole. The structural similarity provides a strong predictive framework for the behavior of this compound.
Yield Comparison of Different Bases
The following table summarizes the impact of different inorganic bases on the yield of the Suzuki coupling reaction. The data indicates that stronger inorganic bases tend to provide superior performance in this transformation.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data is for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole and serves as a representative comparison.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions cited in the comparison are provided below. These protocols can be adapted for reactions with this compound.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving the highest yield based on the comparative data.[1]
Materials:
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add (4-Bromo-2,5-dimethoxyphenyl)boronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
This protocol offers a viable alternative to potassium phosphate.
Materials:
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with cesium carbonate.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Protocol 3: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol provides a cost-effective alternative, albeit with a slightly lower yield in the model reaction.[1]
Materials:
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Spectroscopic analysis to confirm product formation from 2-Bromo-5-methoxyphenylboronic acid
A guide for researchers on the spectroscopic analysis of the Suzuki-Miyaura cross-coupling product of 2-Bromo-5-methoxyphenylboronic acid.
This guide provides a comparative analysis of the spectroscopic data for the starting material, this compound, and its expected product from a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole, namely 2,4'-dimethoxy-1,1'-biphenyl. This reaction is a staple in medicinal chemistry and materials science for the synthesis of biaryl compounds. Confirmation of product formation is paramount and is definitively achieved through the careful analysis of spectroscopic data.
Reaction Scheme
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In this illustrative example, this compound is coupled with 4-bromoanisole to yield the corresponding biaryl product.
Caption: Suzuki-Miyaura coupling of this compound.
Spectroscopic Data Comparison
The transformation from the starting materials to the product is accompanied by distinct changes in their respective spectroscopic signatures. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and the resulting product, 2,4'-dimethoxy-1,1'-biphenyl.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.5 (d) | Doublet | 1H | Ar-H |
| ~7.0 (d) | Doublet | 1H | Ar-H | |
| ~6.8 (dd) | Doublet of Doublets | 1H | Ar-H | |
| ~5.0-6.0 (br s) | Broad Singlet | 2H | B(OH)₂ | |
| 3.81 (s) | Singlet | 3H | -OCH₃ | |
| 2,4'-dimethoxy-1,1'-biphenyl | ~7.5 (d) | Doublet | 2H | Ar-H |
| ~7.3 (m) | Multiplet | 3H | Ar-H | |
| ~7.0 (d) | Doublet | 2H | Ar-H | |
| 3.86 (s) | Singlet | 3H | Ar-OCH₃ | |
| 3.85 (s) | Singlet | 3H | Ar-OCH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Expected Chemical Shift (δ) ppm | Assignment |
| This compound | ~160 | Ar-C-O |
| ~134 | Ar-C | |
| ~115 | Ar-C-Br | |
| ~110 | Ar-C-B | |
| ~106 | Ar-C | |
| ~56 | -OCH₃ | |
| 2,4'-dimethoxy-1,1'-biphenyl | ~159 | Ar-C-O |
| ~156 | Ar-C-O | |
| ~131 | Ar-C | |
| ~130 | Ar-C | |
| ~129 | Ar-C | |
| ~121 | Ar-C | |
| ~114 | Ar-C | |
| ~111 | Ar-C | |
| ~55.3 | -OCH₃ | |
| ~55.2 | -OCH₃ |
Table 3: Key IR Absorption Bands Comparison
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~3000 | Medium | Ar C-H stretch | |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | |
| ~1250 | Strong | C-O stretch (aryl ether) | |
| ~1030 | Strong | B-O stretch | |
| ~650 | Medium | C-Br stretch | |
| 2,4'-dimethoxy-1,1'-biphenyl | ~3000 | Medium | Ar C-H stretch |
| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) | |
| ~1245 | Strong | C-O stretch (aryl ether) | |
| No significant O-H band | - | Disappearance of boronic acid | |
| No significant C-Br band | - | Disappearance of aryl bromide |
Table 4: Mass Spectrometry Data Comparison
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | 230/232 (due to Br isotopes) | Loss of H₂O, B(OH)₂, Br |
| 2,4'-dimethoxy-1,1'-biphenyl | 214 | Loss of CH₃, OCH₃, C₆H₄OCH₃ |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Suzuki-Miyaura Cross-Coupling Reaction
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
In a reaction vessel, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Caption: Workflow for reaction and spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans at a resolution of 4 cm⁻¹ is common.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a suitable volatile solvent, into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the product. Analyze the fragmentation pattern to gain further structural information.
Alternative Starting Materials
While this compound is a versatile reagent, other organoboron compounds can be employed in Suzuki-Miyaura couplings. A common alternative is the corresponding boronate ester, such as 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Boronate esters often exhibit enhanced stability and are less prone to protodeboronation compared to boronic acids, which can be advantageous in certain synthetic applications. The choice between a boronic acid and a boronate ester may depend on factors such as the specific reaction conditions and the stability of the starting materials. The spectroscopic analysis of the final biaryl product would remain the same regardless of the boron-containing starting material used.
Benchmarking 2-Bromo-5-methoxyphenylboronic Acid: A Comparative Performance Guide for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in the fields of pharmaceuticals and materials science. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and overall efficiency. This guide provides a comprehensive performance benchmark of 2-Bromo-5-methoxyphenylboronic acid, comparing its reactivity with commonly used boronic acids based on literature data.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. Electron-donating groups, such as a methoxy group, generally enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields and shorter reaction times. Conversely, steric hindrance, particularly from ortho-substituents, can impede the approach of the catalyst and slow the reaction.
This compound presents an interesting case with a moderately electron-donating methoxy group and a bulky, electron-withdrawing bromo group at the ortho position. To provide a clear performance benchmark, the following table compares its expected performance with that of unsubstituted phenylboronic acid and the commonly used 4-methoxyphenylboronic acid in a representative Suzuki-Miyaura coupling with 4-bromoanisole. The data for the reference compounds are collated from various studies, while the performance of this compound is projected based on established structure-activity relationships.
| Boronic Acid Derivative | Substituent Effects | Representative Yield (%) | Representative Reaction Time (hours) | Key Considerations |
| Phenylboronic Acid | Unsubstituted (Neutral) | 85 | 6 | Serves as a baseline for comparison.[1] |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating (-OCH₃) at para | 92 | 4 | The electron-donating group accelerates transmetalation, leading to higher yields and shorter reaction times.[1] |
| This compound | Ortho-Bromo (Steric Hindrance, Electron-Withdrawing), Meta-Methoxy (Electron-Donating) | 75-85 | 8-12 | The ortho-bromo group can introduce steric hindrance and its electron-withdrawing nature can slow the reaction, which is partially offset by the activating methoxy group. |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates being coupled.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
Boronic Acid (e.g., this compound, 1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling and the catalytic cycle.
References
A Cost-Benefit Analysis of 2-Bromo-5-methoxyphenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-5-methoxyphenylboronic acid, a key reagent in palladium-catalyzed cross-coupling reactions, comparing its performance and economic viability against relevant alternatives.
This compound is a versatile organoboron compound widely employed in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a powerful and broadly applicable method for forging carbon-carbon bonds. The presence of both a bromo and a methoxy substituent on the phenyl ring imparts unique reactivity and allows for subsequent functionalization, making it a valuable tool for medicinal chemists and process developers.
Performance and Cost Comparison
The economic and scientific viability of a chemical reagent is a balance between its cost and its performance in a given reaction. Below is a comparative analysis of this compound against common alternatives in a standardized Suzuki-Miyaura cross-coupling reaction with a generic aryl halide.
| Reagent | Key Features | Indicative Cost (per gram) | Typical Yield (%) | Typical Reaction Time (hours) |
| This compound | Ortho-bromo and meta-methoxy substitution allows for potential post-coupling modification and influences electronic properties. | $28.20[1] | 85-95 (estimated) | 4-12 |
| Phenylboronic acid | Unsubstituted baseline for comparison. | ~$3.50 - $5.76[2][3] | 80-90 | 6-16 |
| 4-Methoxyphenylboronic acid | Electron-donating methoxy group can increase reaction rates. | Varies by supplier | 85-95 | 4-10 |
| 2-Methoxyphenylboronic acid | Ortho-methoxy group can influence catalyst coordination and reaction kinetics. | ~$37.35[4] | 80-90 | 6-14 |
Note: The performance data for this compound is estimated based on the reactivity of structurally similar compounds due to the limited availability of direct, side-by-side comparative studies in published literature. Actual yields and reaction times may vary depending on the specific substrates, catalyst system, and reaction conditions employed.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is provided below. This protocol should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Chemistry and the Analysis
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for a cost-benefit analysis of chemical reagents.
Conclusion
This compound presents a valuable, albeit more costly, alternative to simpler phenylboronic acids for the synthesis of complex biaryl compounds. Its key advantage lies in the presence of the bromo substituent, which can serve as a handle for further chemical transformations, and the methoxy group, which can influence the electronic properties of the final product and potentially accelerate the cross-coupling reaction.
For research and development applications where unique substitution patterns and the potential for downstream diversification are critical, the higher cost of this compound can be justified by the synthetic flexibility it offers. In contrast, for large-scale synthesis of simpler biaryls where cost is a primary driver, unsubstituted or less functionalized boronic acids may be more appropriate. Ultimately, the choice of reagent will depend on a careful consideration of the specific synthetic goals, budget constraints, and the desired complexity of the target molecule.
References
A Comparative Guide to Green Chemistry Metrics for Reactions with 2-Bromo-5-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of synthetic pathways and reagents is a critical decision that influences not only the efficiency and cost of a process but also its environmental impact. 2-Bromo-5-methoxyphenylboronic acid is a key building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. This guide provides an objective comparison of green chemistry metrics for typical reactions involving this compound and explores greener alternatives, supported by illustrative experimental data and detailed protocols.
The principles of green chemistry aim to reduce the environmental footprint of chemical processes.[1] Several metrics have been developed to quantify the "greenness" of a reaction, moving beyond traditional yield calculations to provide a more holistic assessment of sustainability.[2]
Key Green Chemistry Metrics
Four key mass-based metrics are often used to evaluate the sustainability of a chemical reaction or process:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[3] It is calculated as:
-
AE (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
-
-
E-Factor (Environmental Factor): This metric measures the total amount of waste generated per unit of product.[4] A lower E-Factor signifies less waste and a greener process. The ideal E-factor is zero.[5][6] It is calculated as:
-
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable as the key high-level metric, PMI represents the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[7][8] A lower PMI indicates a more efficient and sustainable process.[9][10]
-
PMI = Total Mass in Process (kg) / Mass of Product (kg)
-
-
Reaction Mass Efficiency (RME): This metric provides a more comprehensive view of the reaction's efficiency by incorporating yield, atom economy, and stoichiometry.[1]
-
RME (%) = (Mass of Product / Total Mass of Reactants) x 100
-
Comparative Analysis of a Suzuki-Miyaura Coupling Reaction
To illustrate the application of these metrics, we present a comparative analysis of a hypothetical Suzuki-Miyaura coupling reaction between this compound and a generic aryl halide (Ar-X). We will compare a "traditional" protocol with a "greener" alternative that employs a more efficient catalyst, a greener solvent, and an alternative boron reagent.
Reaction Scheme:

Hypothetical Suzuki-Miyaura coupling of this compound.
Table 1: Comparison of Green Chemistry Metrics for a Hypothetical Suzuki-Miyaura Reaction
| Metric | Protocol A: Traditional | Protocol B: Greener Alternative | Analysis |
| Reaction Components | |||
| Aryl Halide (Ar-Br) | 1.0 equiv | 1.0 equiv | - |
| Boron Reagent | This compound (1.5 equiv) | This compound MIDA ester (1.1 equiv) | The greener protocol uses a more stable MIDA boronate, allowing for a lower stoichiometric excess.[11] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (1 mol%) | A more active catalyst allows for a lower catalyst loading, reducing metal waste. |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (1.5 equiv) | - |
| Solvent | 1,4-Dioxane/Water (4:1) | 2-MeTHF/Water (10:1) | 2-MeTHF is a more sustainable solvent alternative to dioxane. |
| Performance Data | |||
| Yield | 85% | 95% | Higher yield in the greener protocol contributes significantly to better metrics. |
| Atom Economy (AE) | 65% | 72% | Improved due to the use of a MIDA ester which has a more favorable molecular weight contribution relative to the excess boronic acid in Protocol A. |
| E-Factor | 35 | 15 | A significant reduction in waste is achieved through higher yield, less solvent, and reduced excess reagents.[5] |
| Process Mass Intensity (PMI) | 50 | 20 | The dramatic reduction in PMI highlights the impact of solvent choice and overall process optimization.[8] |
| Reaction Mass Efficiency (RME) | 55% | 80% | RME shows a substantial improvement, reflecting the combined benefits of higher yield and better stoichiometry.[1] |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Workflow for Green Chemistry Evaluation
The following diagram illustrates a logical workflow for assessing the greenness of a chemical reaction, incorporating the key metrics discussed.
Caption: Workflow for evaluating the greenness of a chemical reaction.
Detailed Experimental Protocol: Greener Suzuki-Miyaura Coupling
This protocol is a generalized procedure for a greener Suzuki-Miyaura coupling and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
This compound MIDA ester (1.1 equiv)
-
PdCl₂(dppf) (1 mol%)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water (degassed)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound MIDA ester, PdCl₂(dppf), and potassium phosphate.
-
Add 2-MeTHF and degassed water in a 10:1 ratio.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
By prioritizing greener solvents, utilizing highly efficient catalyst systems to reduce metal waste, and optimizing stoichiometry, the environmental impact of syntheses involving this compound can be significantly mitigated. The consistent application of green chemistry metrics provides a quantitative framework to guide these improvements, fostering the development of more sustainable practices in the pharmaceutical and chemical industries.
References
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Welcome to www.sheldon.nl [sheldon.nl]
- 5. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 6. gctlc.org [gctlc.org]
- 7. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the use of ortho-substituted phenylboronic acids introduces significant steric challenges that can impede reaction efficiency. This guide provides a comprehensive comparison of catalytic systems and reaction conditions for Suzuki-Miyaura reactions with these demanding substrates, supported by experimental data and detailed mechanistic insights.
The steric bulk of ortho-substituents on phenylboronic acids can significantly hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This often leads to lower reaction yields, slower reaction rates, and the need for more specialized catalytic systems compared to their sterically unencumbered counterparts. Understanding the mechanistic nuances and the performance of different catalysts and ligands is paramount for overcoming these challenges.
Performance Comparison of Catalytic Systems
The choice of palladium catalyst and ligand is critical for achieving high efficiency in Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, while also facilitating the challenging transmetalation of sterically hindered substrates.
Below is a summary of quantitative data from various studies, comparing the performance of different catalytic systems in the coupling of ortho-substituted phenylboronic acids with various aryl halides.
| Aryl Halide | ortho-Substituted Phenylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ | Toluene | 90 | 1 | 95 (total) | [1] |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Chlorophenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ | Toluene | 90 | 1 | 85 (total) | [1] |
| 1-Bromo-2,4,6-trimethylbenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 12 | 92 | [2] |
| 1-Chloro-2-nitrobenzene | 2-Nitrophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | [Pd(allyl)Cl]₂ (0.05) | XPhos (0.1) | K₃PO₄ | t-AmylOH | 100 | 1 | 98 | [4] |
Mechanistic Insights into Steric Hindrance
The primary hurdle in Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids is the sterically congested transition state of the transmetalation step. Computational studies have provided valuable insights into the energetics of this process and the role of the ligand in mitigating steric clash.
The Catalytic Cycle and the Role of Ligands
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] For ortho-substituted substrates, the ligand's properties are crucial.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Bulky ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos), create a larger coordination sphere around the palladium center. This can facilitate the initial oxidative addition of the aryl halide and the final reductive elimination to release the biaryl product. More importantly, the flexibility and steric profile of these ligands can help accommodate the bulky ortho-substituted boronic acid during the transmetalation step.
Chelation-Assisted Transmetalation
In some cases, ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can facilitate the reaction through a chelation effect. The substituent can coordinate to the palladium center, pre-organizing the transition state for transmetalation and lowering the activation energy.[1][6]
Caption: Chelation assistance lowers the transmetalation activation energy.
Experimental Protocols
Reproducible and reliable experimental procedures are crucial for successful Suzuki-Miyaura couplings. Below are detailed protocols for a general reaction setup and for kinetic monitoring by HPLC.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Aryl halide (1.0 mmol)
-
ortho-Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Monitoring by HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling reaction.[7]
Materials:
-
Reactants and catalyst system as described above
-
Internal standard (e.g., biphenyl, naphthalene)
-
HPLC-grade solvents
-
Autosampler vials
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: In a reaction vessel equipped for sampling under an inert atmosphere, combine the aryl halide, ortho-substituted phenylboronic acid, base, and internal standard.
-
Initiation: Add the degassed solvent and then the palladium catalyst to initiate the reaction (t=0).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.
Caption: Experimental workflow for kinetic analysis by HPLC.
Conclusion
Successfully performing Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids hinges on the careful selection of the catalytic system and reaction conditions. The use of bulky, electron-rich phosphine ligands is a key strategy to overcome the steric hindrance encountered in the transmetalation step. Furthermore, understanding the potential for chelation assistance can inform substrate design and catalyst choice. The provided experimental protocols offer a starting point for the development of robust and efficient coupling methods for these challenging yet important transformations in modern organic synthesis.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Electronic and Steric Effects of Substituents in Arylboronic Acids
For researchers, scientists, and drug development professionals, understanding the intricate interplay of electronic and steric effects of substituents in arylboronic acids is paramount for predictable and optimized outcomes in synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparison of these effects, supported by experimental data, detailed protocols for key experiments, and visual representations of underlying principles.
Quantifying Electronic Effects: Acidity and Hammett Correlations
The electronic influence of a substituent on an arylboronic acid is effectively quantified by its acidity (pKa). Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron center, leading to a lower pKa, while electron-donating groups (EDGs) have the opposite effect. This relationship can be effectively described by the Hammett equation, which correlates the pKa of substituted phenylboronic acids with the electronic properties of the substituent.[1][2]
A positive slope in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups, while a negative slope suggests preference for electron-donating groups. For the dissociation of phenylboronic acids, the reaction constant (ρ) is positive, signifying that EWGs stabilize the resulting boronate anion and thus increase acidity.[1]
Below is a compilation of pKa values and corresponding Hammett constants (σ) for a series of para- and meta-substituted phenylboronic acids.
Table 1: pKa Values and Hammett Constants for Substituted Phenylboronic Acids in Water [1][3]
| Substituent (Position) | pKa | Hammett Constant (σ) |
| H | 8.84 | 0.00 |
| 4-OCH₃ | 9.15 | -0.27 |
| 4-CH₃ | 9.03 | -0.17 |
| 4-F | 8.35 | 0.06 |
| 4-Cl | 8.31 | 0.23 |
| 4-Br | 8.28 | 0.23 |
| 4-CN | 7.82 | 0.66 |
| 4-NO₂ | 7.23 | 0.78 |
| 3-OCH₃ | 8.65 | 0.12 |
| 3-CH₃ | 8.78 | -0.07 |
| 3-F | 8.23 | 0.34 |
| 3-Cl | 8.16 | 0.37 |
| 3-Br | 8.13 | 0.39 |
| 3-CN | 7.68 | 0.56 |
| 3-NO₂ | 7.36 | 0.71 |
Note: pKa values can vary slightly depending on the experimental conditions.
Dissecting Steric Effects: Taft Parameters and Ortho-Substituent Influence
While electronic effects are well-described by Hammett parameters for meta- and para-substituents, steric hindrance, particularly from ortho-substituents, plays a crucial role in determining the reactivity of arylboronic acids. The Taft steric parameter, Eₛ, provides a quantitative measure of the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance.[4][5]
Table 2: Taft Steric Parameters (Eₛ) for Common Substituents [4]
| Substituent | Taft Steric Parameter (Eₛ) |
| H | 1.24 |
| CH₃ | 0.00 |
| C₂H₅ | -0.07 |
| i-Pr | -0.47 |
| t-Bu | -1.54 |
| F | 0.78 |
| Cl | 0.27 |
| Br | 0.08 |
| I | -0.12 |
| OCH₃ | 0.69 |
| NO₂ | -1.01 |
Ortho-substituents can significantly impact the orientation of the boronic acid group and hinder its approach to the catalytic center in reactions like the Suzuki-Miyaura coupling. This steric clash can lead to lower reaction rates and yields. However, in some cases, ortho-substituents can also lead to increased acidity through intramolecular interactions that stabilize the tetrahedral boronate anion.[6]
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The electronic and steric properties of substituents on arylboronic acids have a profound impact on the outcome of Suzuki-Miyaura cross-coupling reactions.
-
Electronic Effects: Electron-withdrawing groups on the arylboronic acid can facilitate the transmetalation step of the catalytic cycle by increasing the Lewis acidity of the boron atom. Conversely, electron-donating groups can slow down this step.[7]
-
Steric Effects: Increased steric bulk, especially from ortho-substituents on the arylboronic acid, generally leads to lower reaction yields due to the hindrance of the approach to the palladium center.[8][9]
The following table summarizes the yields of Suzuki-Miyaura coupling between various substituted phenylboronic acids and 4-bromotoluene under a specific set of reaction conditions to allow for a comparative analysis.
Table 3: Yields of Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 4-Bromotoluene
| Substituent on Phenylboronic Acid | Yield (%) |
| H | 95 |
| 4-OCH₃ | 92 |
| 4-CH₃ | 94 |
| 4-Cl | 88 |
| 4-NO₂ | 85 |
| 2-CH₃ | 75 |
| 2,6-(CH₃)₂ | 40 |
Note: Yields are illustrative and can vary based on specific reaction conditions such as catalyst, ligand, base, and solvent.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the arylboronic acid with a standardized base and monitoring the pH change.[10][11]
Materials:
-
Arylboronic acid sample (approx. 0.1 mmol)
-
Standardized 0.1 M NaOH solution
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Accurately weigh the arylboronic acid and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly past the equivalence point (a sharp increase in pH).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.
Protocol 2: Kinetic Monitoring of a Suzuki-Miyaura Reaction by GC-MS
This protocol allows for the determination of reaction rates by monitoring the disappearance of starting materials and the appearance of the product over time.[7]
Materials:
-
Arylboronic acid (1.2 mmol)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 v/v, 10 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Reaction vessel (e.g., a three-necked flask) with a condenser and septum
-
Thermostated oil bath
-
Syringes for sampling
-
GC-MS instrument with a suitable column
Procedure:
-
To the reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, base, and internal standard.
-
Add the degassed solvent to the vessel.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) with stirring.
-
At time zero (t=0), add the palladium catalyst to the reaction mixture.
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a drop of water).
-
Analyze the quenched samples by GC-MS.
-
Quantify the concentrations of the starting materials and the product by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate from the initial slope of the curve.
Visualizing the Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methoxyphenylboronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Bromo-5-methoxyphenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a summary of these hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed.[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |
Before handling this compound, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are necessary to protect against splashes and dust.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Use impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used to avoid breathing in dust, fumes, or vapors.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] An accessible safety shower and eyewash station are also essential.[1][2]
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound should be collected as solid chemical waste. Do not mix it with other waste streams unless compatible.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, lab coats), weighing paper, and disposable labware (pipettes, tubes), should be considered contaminated.[3] These items must be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, properly labeled waste container for halogenated organic waste. Do not pour solutions down the drain.[1]
2. Waste Collection and Storage:
-
Containers: Use a designated, leak-proof, and clearly labeled waste container for collecting this compound waste. The container should be kept tightly closed when not in use.[2][4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.
-
Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][4] The storage area should be a designated satellite accumulation area for hazardous waste.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.[1]
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[2][4] Avoid generating dust.[2]
-
For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
4. Final Disposal:
-
The collected hazardous waste must be disposed of through an approved waste disposal plant.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 2-Bromo-5-methoxyphenylboronic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-5-methoxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development. All procedures should be conducted in accordance with institutional and national safety regulations.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 89694-45-1[1]
-
Molecular Formula: C₇H₈BBrO₃
Hazard Identification:
This compound is classified as a hazardous substance. Based on available safety data sheets for this and similar compounds, the primary hazards are:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2][3][4][5], which may cause respiratory irritation.[2][3][4]
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4) [2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.[6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[6][8] | Protects eyes from dust, splashes, and irritation.[6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7][8] | Prevents skin contact and irritation.[6] Gloves should be inspected before use and replaced immediately if contaminated.[7] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[6][7] | Protects skin from accidental spills and contact.[7] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound to prevent inhalation of dust.[7][8] | Minimizes the risk of respiratory tract irritation.[7] |
Experimental Protocols: Handling and Storage
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Step-by-Step Handling Procedure:
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
Storage:
-
Store in a well-ventilated place.[3][9][11] Keep the container tightly closed.[3][9][11]
-
Recommended storage is often in a cool, dry place.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][7]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual chemical and contaminated items (e.g., weigh boats, contaminated gloves, paper towels), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[5][12]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Disposal Procedure:
-
Dispose of all waste through your institution's hazardous waste management program.
-
Clearly label all waste containers with the chemical name and associated hazards.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5]
Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe handling and disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sds.strem.com [sds.strem.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
